C16H26Ino2
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H26INO2 |
|---|---|
Molecular Weight |
391.29 g/mol |
IUPAC Name |
(1-acetyloxy-1-phenylpropan-2-yl)-dimethyl-propylazanium;iodide |
InChI |
InChI=1S/C16H26NO2.HI/c1-6-12-17(4,5)13(2)16(19-14(3)18)15-10-8-7-9-11-15;/h7-11,13,16H,6,12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
IYUCUUTXFXBOHS-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)C(C)C(C1=CC=CC=C1)OC(=O)C.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
The Early History and Discovery of Larocaine: A Technical Overview
Introduction
Larocaine, known chemically as dimethocaine, emerged in the early 20th century as a synthetic local anesthetic.[1] Synthesized in 1930 by the Hoffmann-La Roche company, it was marketed under the trade name Larocaine and gained popularity in the United States during the 1930s for surgical applications, primarily in dentistry, ophthalmology, and otolaryngology.[1] Structurally, Larocaine is a p-aminobenzoic acid ester, bearing resemblance to procaine.[1] However, its clinical use was short-lived; by the 1940s, Larocaine was removed from the market due to its notable psychoactive effects and a significant risk of addiction.[1] This technical guide delves into the early history, discovery, and initial scientific evaluations of Larocaine, presenting the available data on its synthesis, pharmacological properties, and toxicological profile from its era of use.
Synthesis of Larocaine
A representative modern synthesis of Larocaine hydrochloride is as follows:
-
Preparation of Methylene Compound: 3,4-Dichlorobenzaldehyde and methylamine are reacted in tetrahydrofuran. The resulting mixture is treated with sodium hydroxide solution and heated. Filtration yields the methylene precursor.
-
Formation of Larocaine Hydrochloride: The methylene compound is dissolved in methanol, and hydrogen chloride gas is introduced while maintaining a controlled temperature. The reaction mixture is then concentrated to yield the solid Larocaine hydrochloride.
-
Purification: The crude product is further purified by dissolving it in chloroform and washing with an aqueous sodium hypochlorite solution to obtain the pure compound.
Below is a diagram illustrating a plausible synthetic pathway for Larocaine.
Early Pharmacological and Toxicological Assessments
Larocaine's primary pharmacological action is local anesthesia. However, its stimulant and addictive properties are attributed to its ability to inhibit the dopamine transporter (DAT), a mechanism it shares with cocaine.[1] This dual activity ultimately led to its clinical demise.
Physicochemical and Toxicological Data
The following tables summarize the known physicochemical properties and acute toxicity data for Larocaine, primarily from later studies that retrospectively examined the compound.
| Property | Value |
| IUPAC Name | (3-diethylamino-2,2-dimethylpropyl)-4-aminobenzoate |
| Molecular Formula | C16H26N2O2 |
| Molar Mass | 278.396 g·mol−1 |
| Melting Point | 48 to 51 °C (118 to 124 °F) |
| Boiling Point | 334 to 403 °C (633 to 757 °F) at 760 mmHg |
| Appearance | White powder |
Table 1: Physicochemical Properties of Dimethocaine.[1]
| Animal Model | Route of Administration | LD50 |
| Mouse | Intravenous | 40 mg/kg |
| Mouse | Subcutaneous | 380 mg/kg |
Table 2: Acute Toxicity (LD50) of Dimethocaine in Mice.[1]
Comparative Anesthetic Potency
Early clinical use of Larocaine was predicated on its efficacy as a local anesthetic. While specific quantitative comparisons from the 1930s are scarce in modern literature, later pharmacological comparisons have established a potency hierarchy among related local anesthetics.
| Anesthetic | Relative Potency |
| Cocaine | Most Potent |
| Dimethocaine (Larocaine) | ↓ |
| Tetracaine | ↓ |
| Procaine | ↓ |
| Chloroprocaine | Least Potent |
Table 3: Comparative Potency of Local Anesthetics as Dopaminergic Reuptake Inhibitors.[1]
Experimental Protocols of the Era
Rabbit Cornea Test for Local Anesthetic Potency
This was a common method for assessing the efficacy of topical anesthetics.
-
Animal Model: Healthy albino rabbits were typically used.
-
Procedure: A solution of the test anesthetic (e.g., Larocaine) was applied to the cornea of one eye, with the other eye serving as a control. The corneal reflex was tested periodically by touching the cornea with a fine, non-injurious object like a hair or a cotton wisp.
-
Endpoint: The onset of anesthesia was noted as the time to the abolition of the blink reflex. The duration of action was the time taken for the reflex to return to normal.
Acute Toxicity (LD50) Determination in Mice
The determination of the median lethal dose (LD50) was a standard procedure for assessing the acute toxicity of a new substance.
-
Animal Model: Mice were a common choice due to their small size and rapid breeding.
-
Procedure: Graded doses of the test substance were administered to different groups of animals, typically via subcutaneous or intravenous injection.
-
Observation: The animals were observed for a set period, and the number of fatalities in each dose group was recorded.
-
Calculation: The LD50, the dose at which 50% of the animals in a group died, was then calculated using various methods available at the time.
Mechanism of Action and Metabolic Pathways
Larocaine exerts its effects through two primary mechanisms: blockage of sodium channels, leading to local anesthesia, and inhibition of dopamine reuptake, resulting in central nervous system stimulation.
Dopamine Transporter Inhibition
The diagram below illustrates the signaling pathway associated with dopamine reuptake inhibition.
Metabolic Pathways
Studies in Wistar rats have elucidated the primary metabolic pathways of dimethocaine.[1] These involve a series of Phase I and Phase II reactions.
The main Phase I reactions are:
-
Ester hydrolysis
-
Deethylation
-
Hydroxylation of the aromatic system
The main Phase II reactions are:
-
N-acetylation
-
Glucuronidation
These reactions can also occur in combination.
Conclusion
The story of Larocaine is a notable chapter in the history of pharmacology and drug development. As one of the early synthetic local anesthetics, it represented a step away from naturally derived compounds like cocaine. However, its journey also highlighted the complex interplay between a drug's intended therapeutic effects and its unforeseen psychoactive properties. The eventual withdrawal of Larocaine from the market underscores the critical importance of comprehensive toxicological and pharmacological profiling in the development of new therapeutic agents. While no longer in clinical use, the study of Larocaine and its analogues continues to provide valuable insights for researchers in the fields of pharmacology and neuroscience.
References
An In-depth Technical Guide to the Physicochemical Properties of C16H26N2O2 (Dimethocaine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with the molecular formula C16H26N2O2 is most commonly identified as Dimethocaine, also known by its former trade name Larocaine.[1] It is a synthetic aminoester local anesthetic, structurally related to procaine.[1] Historically used in dentistry and ophthalmology, Dimethocaine has gained attention in the scientific community for its stimulant properties, which are attributed to its activity as a dopamine reuptake inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Dimethocaine, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of Dimethocaine are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C16H26N2O2 | [1] |
| Molecular Weight | 278.40 g/mol | [1] |
| Appearance | White to pale orange/yellow crystalline powder | [2][3] |
| Melting Point | 53.0 to 57.0 °C | [3] |
| Boiling Point | 421.21 °C (rough estimate) | [2] |
| Density | 1.035 g/cm³ | [2] |
| Flash Point | 197.8 °C | [3] |
| Refractive Index | 1.5290 (estimate) | [2] |
Chemical and Pharmacokinetic Properties
| Property | Value | Source(s) |
| pKa | 10.08 ± 0.25 (Predicted) | [3] |
| LogP | 3.37480 (Predicted) | [3] |
| Solubility | ||
| in Ethanol | ~16 mg/mL (for hydrochloride salt) | |
| in DMSO | ~14 mg/mL (for hydrochloride salt) | |
| in Dimethyl Formamide | ~20 mg/mL (for hydrochloride salt) | |
| in PBS (pH 7.2) | ~10 mg/mL (for hydrochloride salt) | |
| in Water | Soluble (as hydrochloride salt) | [3] |
| in Ether | Practically insoluble | [3] |
Synthesis of Dimethocaine
Dimethocaine was first synthesized by Mannich and Wilder in 1932.[4] The synthesis involves a two-step process: the formation of the precursor amino alcohol followed by its esterification with a derivative of p-aminobenzoic acid.
Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol
The precursor, 3-(diethylamino)-2,2-dimethyl-1-propanol, can be synthesized via the Mannich reaction. This involves the reaction of isobutyraldehyde with formaldehyde and diethylamine to form the Mannich base, which is then reduced to the corresponding amino alcohol.
Esterification
The final step is the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. This is typically achieved by reacting the acid chloride of a protected p-aminobenzoic acid (e.g., p-nitrobenzoyl chloride) with the amino alcohol, followed by reduction of the nitro group to an amine. An alternative route involves the direct esterification of p-aminobenzoic acid with the amino alcohol in the presence of an acid catalyst.
Synthesis workflow for Dimethocaine.
Experimental Protocols
The following sections detail the general experimental procedures for determining the key physicochemical properties of Dimethocaine.
Determination of Melting Point
The melting point of Dimethocaine can be determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow.
Melting point determination workflow.
Determination of Boiling Point
The boiling point of liquid compounds is often determined by distillation. However, for a high-boiling point solid like Dimethocaine, a common method is the Thiele tube method. A small amount of the substance is placed in a fusion tube along with an inverted capillary tube. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.
Determination of Solubility
The solubility of Dimethocaine hydrochloride in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethocaine is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.[5] A solution of Dimethocaine hydrochloride in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[6] A solution of Dimethocaine is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established, and the two phases are then separated. The concentration of Dimethocaine in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Mechanism of Action: Dopamine Transporter Inhibition
Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT).[7] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling. By binding to the DAT, Dimethocaine blocks this reuptake, leading to an increase in the extracellular concentration of dopamine and prolonged stimulation of postsynaptic dopamine receptors. This mechanism is similar to that of cocaine and is responsible for the stimulant effects of Dimethocaine.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Dimethocaine [drugfuture.com]
- 5. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Foundational Research on Dimethocaine (CAS No. 94-15-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine (CAS No. 94-15-5), also known as larocaine, is a synthetic derivative of procaine with local anesthetic properties and significant central nervous system (CNS) stimulant effects. Originally synthesized in 1930 by Hoffmann-La Roche, it was briefly used in clinical practice before being withdrawn due to its psychoactive effects and potential for abuse.[1] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine levels, a mode of action it shares with cocaine, albeit with lower potency.[2][3] This technical guide provides a comprehensive overview of the foundational research on dimethocaine, including its synthesis, pharmacology, metabolism, and the experimental methodologies used to elucidate its biological activity. All quantitative data are summarized in structured tables, and key biological and experimental pathways are visualized using diagrams.
Chemical Synthesis
A plausible synthetic route, based on the structure of dimethocaine (3-(diethylamino)-2,2-dimethylpropyl 4-aminobenzoate), would involve the following key steps:
-
Mannich Reaction: Reaction of a suitable ketone with formaldehyde and diethylamine to introduce the diethylaminomethyl group.
-
Reduction: Reduction of the keto group to a hydroxyl group.
-
Esterification: Esterification of the resulting amino alcohol with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine, or directly with p-aminobenzoyl chloride or a derivative.
The following diagram illustrates a generalized logical workflow for the synthesis of dimethocaine.
Pharmacology and Mechanism of Action
Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of transporters responsible for the reuptake of dopamine from the synaptic cleft.[2] By blocking DAT, dimethocaine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission and its characteristic stimulant effects.[2]
Dopamine Transporter (DAT) Binding and Uptake Inhibition
In vitro studies have quantified dimethocaine's affinity for and inhibition of DAT, often in comparison to cocaine. These studies typically utilize radioligand binding assays and dopamine uptake inhibition assays in rat striatal synaptosomes or cells expressing the human dopamine transporter.
| Compound | Ki for [3H]CFT Binding (μM) | IC50 for Dopamine Uptake (μM) |
| Dimethocaine | 1.4 | 1.2 |
| Cocaine | 0.6 | 0.7 |
| Table 1: Comparative in vitro activity of Dimethocaine and Cocaine at the Dopamine Transporter.[2] |
In Vivo Effects on Dopamine Efflux
Microdialysis studies in awake rats have demonstrated that dimethocaine administration leads to a dose-dependent and reversible increase in extracellular dopamine levels in the striatum.[2]
| Compound | Concentration | Increase in Dialysate Dopamine |
| Dimethocaine | 1 mM | ~12-fold |
| Cocaine | 0.1 mM | ~12-fold |
| Procaine | 10 mM | ~6-fold |
| Table 2: Effect of local anesthetics on dopamine efflux in rat striatum.[2] |
The following diagram illustrates the signaling pathway affected by dimethocaine.
Metabolism
The metabolism of dimethocaine has been studied in vivo in Wistar rats and in vitro using human liver microsomes.[4][5] It undergoes extensive Phase I and Phase II biotransformation. The primary metabolic pathways are ester hydrolysis, deethylation, and hydroxylation, followed by N-acetylation and glucuronidation.[4][5]
Phase I Metabolism
Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.
-
Ester Hydrolysis: Cleavage of the ester bond, a common metabolic pathway for ester-containing drugs.
-
N-Deethylation: Removal of one or both ethyl groups from the diethylamino moiety. P450 3A4 is the predominant enzyme responsible for deethylation.[2][3]
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring. P450 2D6 plays a major role in this hydroxylation process.[2][3]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
-
N-Acetylation: Acetylation of the primary aromatic amine group. This reaction is exclusively catalyzed by N-acetyltransferase 2 (NAT2).[2][6]
-
Glucuronidation: Conjugation with glucuronic acid.
The following diagram illustrates the metabolic pathways of dimethocaine.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay ([3H]CFT)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude synaptosomal membrane preparation. The pellet is resuspended in the assay buffer.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]CFT (a cocaine analog) and varying concentrations of the test compound (dimethocaine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of a compound using human liver microsomes.
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, the test compound (dimethocaine), and a NADPH-generating system (or NADPH) in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.
-
Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.
The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.
Conclusion
Dimethocaine serves as a valuable research tool for understanding the structure-activity relationships of dopamine transporter inhibitors. Its well-characterized pharmacology and metabolism provide a foundational basis for the development of novel CNS-active compounds. The experimental protocols detailed herein represent standard methodologies for the in vitro characterization of such molecules. Further research into the specific metabolites and their potential pharmacological activity could provide deeper insights into the overall effects of dimethocaine.
References
- 1. Dimethocaine [drugfuture.com]
- 2. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 3. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyltransferase 2 genetic polymorphism modifies genotoxic and oxidative damage from new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
Dimethocaine's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine (DMC), a synthetic derivative of procaine, has garnered significant interest due to its structural and functional similarities to cocaine. Initially developed as a local anesthetic, its potent psychostimulant effects have led to its emergence as a recreational drug. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying dimethocaine's dual action as a dopamine reuptake inhibitor and a voltage-gated sodium channel blocker. Through a detailed examination of quantitative data from in vitro studies, this document aims to equip researchers and drug development professionals with a thorough understanding of dimethocaine's pharmacology. Experimental protocols for key assays are detailed to facilitate further investigation, and signaling pathways and experimental workflows are visually represented to enhance comprehension.
Core Pharmacological Profile: Dual Inhibition
Dimethocaine's mechanism of action is primarily characterized by its interaction with two distinct protein targets: the dopamine transporter (DAT) and voltage-gated sodium channels (NaV). This dual activity underlies its psychostimulant and local anesthetic properties, respectively.
Inhibition of the Dopamine Transporter (DAT)
Dimethocaine acts as a potent inhibitor of the dopamine transporter, a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] By blocking DAT, dimethocaine increases the extracellular concentration and prolongs the action of dopamine in the brain's reward pathways, leading to its characteristic stimulant effects such as euphoria and increased locomotor activity.[2]
Studies have shown that dimethocaine's potency as a dopamine reuptake inhibitor is comparable to that of cocaine.[2]
Blockade of Voltage-Gated Sodium Channels (NaV)
Similar to other local anesthetics, dimethocaine physically obstructs the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is essential for the initiation and propagation of action potentials in neurons.[3][4] This action prevents nerve impulse transmission, resulting in a localized anesthetic or numbing effect. The blockade of sodium channels is state-dependent, with local anesthetics generally exhibiting higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] While specific quantitative data for dimethocaine's interaction with various NaV subtypes is limited in the public domain, its structural similarity to cocaine suggests a comparable mechanism of action.[6]
Quantitative Analysis of Dimethocaine's Bioactivity
The following tables summarize the key quantitative data from in vitro studies, providing a comparative perspective on dimethocaine's potency against its primary molecular targets.
Table 1: Dopamine Transporter (DAT) Inhibition Data [2]
| Compound | Radioligand | Assay Type | K_i (μM) | IC_50 (μM) |
| Dimethocaine | [³H]CFT | Binding Affinity | 1.4 | - |
| Dimethocaine | [³H]Dopamine | Uptake Inhibition | - | 1.2 |
| Cocaine | [³H]CFT | Binding Affinity | 0.6 | - |
| Cocaine | [³H]Dopamine | Uptake Inhibition | - | 0.7 |
Table 2: Comparative IC_50 Values for Sodium Channel Blockade (Contextual Data)
| Compound | Channel Isoform | Holding Potential (mV) | IC_50 (μM) | Reference |
| Lidocaine | Skeletal Muscle (hSkM1) | -70 | 150 | [3] |
| Lidocaine | Neuronal (rat brain IIA) | -70 | 187 | [3] |
| Cocaine | Cardiac (hH1) | -70 (Inactivated) | ~8-19 (K_d) | [7] |
| Cocaine | Cardiac (hH1) | -180 (Resting) | ~328 (K_d) | [7] |
Experimental Protocols
This section outlines the methodologies for the key experiments used to characterize the mechanism of action of dimethocaine.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (K_i) of dimethocaine for the dopamine transporter.
Materials:
-
Rat striatal membranes (source of DAT)
-
[³H]CFT (2β-carbomethoxy-3β-(4-fluorophenyl)tropane) as the radioligand
-
Dimethocaine hydrochloride
-
Cocaine hydrochloride (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add rat striatal membranes, varying concentrations of dimethocaine, and a fixed concentration of [³H]CFT.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of cocaine) from total binding. Analyze the data using non-linear regression to calculate the IC_50 value, which is then converted to the K_i value using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
Objective: To measure the inhibitory potency (IC_50) of dimethocaine on dopamine uptake into synaptosomes.
Materials:
-
Rat striatal tissue
-
[³H]Dopamine
-
Dimethocaine hydrochloride
-
Krebs-Ringer-HEPES buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of dimethocaine in Krebs-Ringer-HEPES buffer.
-
Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each dimethocaine concentration and determine the IC_50 value using non-linear regression analysis.
Whole-Cell Voltage Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the state-dependent block of voltage-gated sodium channels by dimethocaine.
Materials:
-
Cell line expressing a specific sodium channel subtype (e.g., HEK293 cells transfected with NaV1.5)
-
Patch-clamp amplifier and data acquisition system
-
Micropipettes
-
Intracellular and extracellular recording solutions
-
Dimethocaine hydrochloride
Procedure:
-
Cell Preparation: Culture cells expressing the sodium channel of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).
-
Resting State: Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Inactivated State: Use a depolarizing prepulse to inactivate the channels before the test pulse.
-
-
Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of dimethocaine.
-
Data Acquisition: Record the sodium currents in the absence and presence of dimethocaine.
-
Data Analysis: Measure the peak sodium current amplitude and calculate the percentage of block at each drug concentration for each channel state. Determine the IC_50 values for the resting and inactivated states by fitting the concentration-response data to the Hill equation.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dimethocaine's interaction with the dopamine transporter (DAT).
Caption: State-dependent blockade of voltage-gated sodium channels by dimethocaine.
Caption: Experimental workflow for studying dimethocaine's effect on DAT.
Conclusion
Dimethocaine exerts its pharmacological effects through a dual mechanism of action: inhibition of the dopamine transporter and blockade of voltage-gated sodium channels. Its potency as a dopamine reuptake inhibitor is comparable to that of cocaine, providing a clear molecular basis for its psychostimulant properties. While specific quantitative data on its interaction with various sodium channel subtypes are yet to be fully elucidated, its local anesthetic effects are consistent with the established mechanism of channel blockade by related compounds. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for future research into the nuanced pharmacology of dimethocaine and the development of novel therapeutics targeting these pathways. Further investigation into the subtype selectivity and state-dependency of dimethocaine's sodium channel blockade will be crucial for a more complete understanding of its overall pharmacological profile and potential therapeutic or toxicological implications.
References
- 1. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-dependent cocaine block of sodium channel isoforms, chimeras, and channels coexpressed with the beta1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiologic properties of lidocaine, cocaine, and n-3 fatty-acids block of cardiac Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of cocaine-induced block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
"in vitro effects of Dimethocaine on neurons"
An In-Depth Technical Guide on the In Vitro Effects of Dimethocaine on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), also known by its trade name Larocaine, is a synthetic compound structurally related to procaine and cocaine.[1] Originally developed as a local anesthetic in the 1930s, its clinical use was discontinued due to its psychoactive effects and addiction potential.[1] Today, Dimethocaine is encountered as a "designer drug" or "new psychoactive substance" (NPS), often marketed as a legal substitute for cocaine.[1][2] Its stimulant effects are attributed to its interaction with neuronal systems, primarily by modulating monoamine neurotransmitter levels.[1] This technical guide provides a comprehensive overview of the documented in vitro effects of Dimethocaine on neurons, focusing on its primary mechanisms of action, potential neurotoxicity, and the experimental protocols used for its characterization.
Primary Mechanism of Action: Monoamine Transporter Inhibition
The principal psychoactive effect of Dimethocaine stems from its activity as a dopamine reuptake inhibitor, a mechanism it shares with cocaine.[1] By blocking the dopamine transporter (DAT), Dimethocaine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[1][3] This action is central to its reinforcing and stimulant properties.[4]
Quantitative Analysis of Dopamine Transporter (DAT) Inhibition
In vitro studies have quantified Dimethocaine's affinity for and potency at the dopamine transporter, often using rat striatal tissue preparations. These studies reveal that while Dimethocaine is a potent DAT inhibitor, it is slightly less so than cocaine.[5]
Table 1: Comparative Inhibition of Dopamine Transporter (DAT) by Dimethocaine and Cocaine
| Compound | Assay | Parameter | Value | Source |
|---|---|---|---|---|
| Dimethocaine | [³H]CFT Binding | Kᵢ (inhibition constant) | 1.4 µM | [5] |
| [³H]Dopamine Uptake | IC₅₀ (inhibitory concentration) | 1.2 µM | [5] | |
| Cocaine | [³H]CFT Binding | Kᵢ (inhibition constant) | 0.6 µM | [5] |
| | [³H]Dopamine Uptake | IC₅₀ (inhibitory concentration) | 0.7 µM |[5] |
Kᵢ represents the binding affinity of the compound to the DAT, while IC₅₀ indicates the concentration required to inhibit dopamine uptake by 50%. Lower values signify higher potency.
Signaling Pathway
The inhibition of DAT by Dimethocaine directly prevents the reabsorption of dopamine from the synapse back into the presynaptic neuron. This leads to a prolonged presence and an elevated concentration of dopamine in the synaptic cleft, thereby amplifying its effect on postsynaptic receptors.
Secondary Mechanism: Sodium Channel Blockade
Like its structural analogs procaine and cocaine, Dimethocaine possesses local anesthetic properties, which are mediated by the blockade of voltage-gated sodium channels in the neuronal membrane.[4][6] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve impulses.
While direct electrophysiological studies on Dimethocaine's effect on neuronal sodium channels are not widely available, data from cocaine studies on neuronal-like cells (Neuro-2a) show a significant reduction in inward sodium currents upon drug application, confirming Na+ channel-blocking activity.[7] Given the structural and functional similarities, a comparable mechanism is expected for Dimethocaine.
Neurotoxicity and Cytotoxic Effects
There is a scarcity of in vitro studies directly investigating the neurotoxicity of Dimethocaine. However, insights can be drawn from studies on cocaine, which exhibits a similar pharmacological profile. Cocaine has been shown to induce neurotoxic effects through various mechanisms, including oxidative stress, mitochondrial dysfunction, and alterations in cell morphology.[8][9]
In vitro exposure of neuronal-like cells to high concentrations of cocaine results in:
-
Altered Cell Morphology: Changes from polygonal to rounded shapes, damage to neurites, and loss of inter-neuronal connections.[8][10]
-
Mitochondrial Dysfunction: A significant decrease in mitochondrial membrane potential and general mitochondrial activity.[7][10]
-
Inhibition of Neuronal Differentiation: Cocaine can inhibit neurite extension in a dose-dependent manner in PC-12 cells.[11][12]
Table 2: In Vitro Neurotoxic Effects of Cocaine (as a proxy for Dimethocaine)
| Cell Line | Compound | Concentration | Observed Effect | Source |
|---|---|---|---|---|
| PC-12 | Cocaine | 0.01 - 10 µg/mL | Dose-dependent inhibition of neurite extension. | [12] |
| Neuro-2a | Cocaine | 2 - 4 mM | Altered cell morphology (rounding), damaged neurites, induced cytoplasmic vacuoles. | [10] |
| Neuro-2a | Cocaine | 2 - 4 mM | Decreased mitochondrial activity and membrane potential. |[7] |
These findings suggest that Dimethocaine may pose similar risks of neurotoxicity, particularly at high concentrations. Further research is required to specifically delineate the cytotoxic profile of Dimethocaine on neuronal cell lines.
Experimental Protocols
The characterization of Dimethocaine's in vitro effects on neurons relies on established pharmacological and electrophysiological techniques.
Radioligand Binding and Neurotransmitter Uptake Assays
These assays are fundamental for determining a compound's affinity and potency at specific transporters.
-
Objective: To quantify the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of Dimethocaine at the dopamine transporter.
-
Protocol Outline:
-
Tissue Preparation: Synaptosomes are prepared from specific brain regions rich in the target transporter, such as the rat striatum for DAT.
-
Binding Assay ([³H]CFT): Synaptosomes are incubated with a fixed concentration of a radiolabeled ligand that binds to the transporter (e.g., [³H]CFT for DAT) and varying concentrations of the test compound (Dimethocaine).
-
Uptake Assay ([³H]Dopamine): Synaptosomes are incubated with radiolabeled dopamine ([³H]dopamine) in the presence of varying concentrations of Dimethocaine.
-
Separation: The reaction is terminated, and bound radioligand/transported dopamine is separated from the unbound/untransported fraction, typically via rapid filtration.
-
Quantification: The amount of radioactivity in the bound/transported fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate Kᵢ and IC₅₀ values.[5]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through channels in the neuronal membrane, providing direct evidence of ion channel blockade.[13]
-
Objective: To measure the effect of Dimethocaine on voltage-gated sodium currents.
-
Protocol Outline:
-
Cell Preparation: Primary neurons or a suitable neuronal cell line (e.g., Neuro-2a) are cultured on coverslips.[7]
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external saline solution.
-
Patching: A glass micropipette with a very fine tip, filled with an internal solution, is pressed against the membrane of a single neuron to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. Command voltage steps are applied to activate voltage-gated channels.
-
Data Acquisition: The resulting ionic currents flowing across the membrane are recorded before and after the application of Dimethocaine to the external solution.[7][14]
-
Analysis: The amplitude and kinetics of the currents (e.g., peak inward Na+ current) are compared between the control and drug conditions.
-
Conclusion
In vitro evidence conclusively identifies Dimethocaine as a potent inhibitor of the dopamine transporter, with a potency only slightly lower than that of cocaine.[5] This action is the primary driver of its stimulant effects. Furthermore, based on its chemical class and the effects of related compounds, Dimethocaine is also presumed to act as a blocker of voltage-gated sodium channels, contributing to local anesthetic effects.[4][7] While direct neurotoxicity studies are limited, data from cocaine suggest a potential for Dimethocaine to induce cytotoxic effects at higher concentrations, including mitochondrial impairment and morphological damage to neurons.[10] The methodologies outlined in this guide, particularly neurotransmitter uptake assays and patch-clamp electrophysiology, remain the gold standard for further elucidating the detailed neuronal pharmacology of Dimethocaine and other novel psychoactive substances.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Brain Sodium Channels and Effects of Cocaine - George Brown [grantome.com]
- 7. Cellular and molecular responses to acute cocaine treatment in neuronal-like N2a cells: potential mechanism for its resistance in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cellular and molecular responses to acute cocaine treatment in neuronal-like N2a cells: potential mechanism for its resistance in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cocaine differentially inhibits neuronal differentiation and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Cocaine differentially inhibits neuronal differentiation and proliferation in vitro. [jci.org]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential alterations of intracellular [Ca2+] dynamics induced by cocaine and methylphenidate in thalamocortical ventrobasal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Screening of Larocaine (Dimethocaine)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Larocaine, also known as dimethocaine (DMC), is a synthetic derivative of cocaine that was originally developed as a local anesthetic in the 1930s.[1][2] While it was once used in dentistry, ophthalmology, and otolaryngology, it was later withdrawn from the market due to its psychoactive effects and potential for abuse.[1] Today, Larocaine has emerged as a "new psychoactive substance" (NPS) and is often sold as a legal substitute for cocaine.[1][3][4] This guide provides a summary of the available preliminary toxicological data for Larocaine to inform researchers, scientists, and drug development professionals. It is important to note that comprehensive toxicological studies on Larocaine are limited, and much of the available information is based on its analogue, cocaine, and related compounds.
Pharmacodynamics and Mechanism of Action
Larocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft and produces stimulant effects similar to cocaine, though it appears to be less potent.[1][4] Studies have shown that dimethocaine completely inhibits the dopamine transporter.[4] Its effects are characterized by euphoria, stimulation, and increased talkativeness.[1] Due to its abuse potential, it is crucial to understand its toxicological profile.
Quantitative Toxicological Data
The available quantitative data on the toxicity of Larocaine is limited. The following tables summarize the key findings from preclinical studies.
Table 1: Acute Toxicity of Larocaine in Mice
| Route of Administration | Value | Species | Reference |
| Intravenous | LD50: 40 mg/kg | Mouse | [1] |
| Subcutaneous | LD50: 380 mg/kg | Mouse | [1] |
| Intraperitoneal | Lethal Dose: 0.3 g/kg | Mouse | [1] |
Table 2: In Vitro Dopamine Transporter Inhibition
| Compound | Ki (µM) for [3H]CFT Binding | IC50 (µM) for [3H]Dopamine Uptake | Reference |
| Larocaine (Dimethocaine) | 1.4 | 1.2 | [4] |
| Cocaine | 0.6 | 0.7 | [4] |
Experimental Protocols
Detailed experimental protocols for the toxicological screening of Larocaine are not extensively published. However, based on the available literature, the following methodologies are relevant.
In Vivo Acute Toxicity Testing in Mice
The acute toxicity of Larocaine has been evaluated in mice to determine the median lethal dose (LD50). While the specific protocol for the cited LD50 values is not detailed in the search results, a general procedure for such studies, based on standard toxicology protocols, would involve the following steps:
-
Animal Model: Male and female mice are typically used.
-
Route of Administration: The test substance is administered via various routes, such as intravenous, subcutaneous, and intraperitoneal, to assess toxicity dependent on the route of exposure.
-
Dose Range: A range of doses is administered to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a specified period (e.g., 24 hours to 14 days).
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.
In Vivo Metabolism Study in Rats
The metabolism of Larocaine was studied in male Wistar rats to identify its metabolic pathways.[3]
-
Animal Model: Male Wistar rats were used.
-
Dosing: A dose of 20 mg/kg of dimethocaine was administered.[3]
-
Sample Collection: Urine samples were collected.
-
Extraction: Urine was extracted using solid-phase extraction after enzymatic cleavage of conjugates or by protein precipitation.[3]
-
Analysis: The metabolites were separated and identified using liquid chromatography-high resolution mass spectrometry (LC-HRMSn).[3]
-
Findings: The main phase I reactions were identified as ester hydrolysis, deethylation, and hydroxylation of the aromatic system. The primary phase II reaction was N-acetylation of the p-aminobenzoic acid part of the parent compound and several phase I metabolites.[3]
Signaling Pathways and Metabolism
The primary pharmacological target of Larocaine is the dopamine transporter. Its metabolism involves several enzymatic pathways.
Caption: Metabolic pathway of Larocaine (Dimethocaine).
Experimental Workflows
A comprehensive toxicological screening workflow for a novel psychoactive substance like Larocaine would typically follow the structure below. The available data on Larocaine is primarily from acute toxicity and metabolism studies, highlighting significant gaps in the toxicological assessment.
Caption: Standard workflow for preclinical toxicological screening.
Discussion and Conclusion
The available data on the toxicology of Larocaine (Dimethocaine) is sparse and primarily focuses on its acute toxicity in animal models and its metabolic pathways. The LD50 values indicate that it is toxic at high doses. Its mechanism of action as a dopamine transporter inhibitor is similar to cocaine, suggesting a similar potential for abuse and adverse cardiovascular and central nervous system effects.[1] Reported side effects in humans include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1]
Significant gaps exist in the toxicological profile of Larocaine. There is a lack of publicly available data from comprehensive in vitro cytotoxicity and genotoxicity studies, as well as detailed safety pharmacology assessments (cardiovascular, respiratory, and central nervous system). Further research is needed to fully characterize the toxicological risks associated with Larocaine exposure. This guide serves as a summary of the current preliminary knowledge and highlights the need for more rigorous scientific investigation into the safety of this compound.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. Dimethocaine:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
The Solubility and Stability of Dimethocaine in Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of dimethocaine's solubility in various solvents and its stability under different conditions. The information is intended to support research, analytical method development, and formulation studies involving this compound.
Introduction to Dimethocaine
Dimethocaine, also known as DMC or larocaine, is a local anesthetic with stimulant properties.[1][2][3] Structurally, it is a 4-aminobenzoic acid ester, which has implications for its chemical reactivity, particularly its susceptibility to hydrolysis.[2] Due to its similarity in action to cocaine, it functions as a dopamine reuptake inhibitor.[1][4][5] This guide focuses on its physicochemical properties, specifically its solubility and stability, which are critical parameters for its handling, storage, and application in research settings.
Solubility of Dimethocaine
The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. Dimethocaine is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions compared to the free base.[6]
Qualitative Solubility
Dimethocaine, as a crystalline powder, is generally described as soluble in organic solvents and slightly soluble in water.[1][7] For the hydrochloride salt, stock solutions are typically prepared by dissolving the crystalline solid in the solvent of choice.[4] To enhance solubility, particularly for preparing stock solutions, gentle heating to 37°C and sonication in an ultrasonic bath can be employed.[5][8]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Dimethocaine hydrochloride in various solvents. It is crucial to note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.
| Solvent | Form | Solubility (approx.) |
| Ethanol | Hydrochloride | 16 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 14 mg/mL |
| Dimethylformamide (DMF) | Hydrochloride | 20 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Hydrochloride | 10 mg/mL |
Data sourced from multiple references.[4][5][8]
Stability of Dimethocaine
Understanding the stability of dimethocaine is critical for ensuring the accuracy of experimental results and for defining appropriate storage conditions. As an ester, dimethocaine is prone to degradation, primarily through hydrolysis.
Storage and General Stability
Proper storage is essential to maintain the integrity of dimethocaine. The following table outlines the recommended storage conditions and stability information.
| Form | Storage Condition | Stability |
| Crystalline Solid (Hydrochloride) | -20°C | Stable for at least 2 years.[4] |
| Aqueous Solution (e.g., in PBS) | Room Temperature or Refrigerated | Not recommended for storage longer than one day.[4] |
| Stock Solution in Organic Solvent | -80°C | Recommended use within 6 months.[5] |
| Stock Solution in Organic Solvent | -20°C | Recommended use within 1 month.[5] |
It is also recommended that organic solvent stock solutions be purged with an inert gas to prevent oxidative degradation.[1][3][4]
Degradation Pathways
The chemical structure of dimethocaine makes it susceptible to several degradation pathways, which have been primarily elucidated through metabolism studies. These pathways are important to consider during stability assessments as they indicate the likely degradation products.
The main degradation reactions include:
-
Ester Hydrolysis: This is a major degradation pathway, particularly in aqueous solutions and is the reason oral administration is ineffective, as the compound is rapidly hydrolyzed.[2][3] This reaction cleaves the ester bond, yielding p-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.
-
N-Deethylation: The removal of one or both ethyl groups from the tertiary amine.[9]
-
Hydroxylation: The addition of a hydroxyl group, typically on the aromatic ring.[9]
-
N-Acetylation: The addition of an acetyl group to the primary amine on the p-aminobenzoic acid portion of the molecule.[9][10]
These reactions can also occur in combination, leading to a variety of degradation products.[2][9]
Experimental Protocols
Detailed experimental protocols for the analysis of dimethocaine are not extensively published. However, standard methodologies for solubility and stability testing of pharmaceutical compounds can be readily adapted.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of dimethocaine hydrochloride to a known volume of the selected solvent (e.g., ethanol, PBS pH 7.2) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm) that does not bind the analyte to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.
-
Analysis: Determine the concentration of dimethocaine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12]
-
Stock Solution Preparation: Prepare a stock solution of dimethocaine in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Stress Conditions: Expose the dimethocaine solution to a variety of stress conditions. The goal is to achieve approximately 5-20% degradation.[12]
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to light that meets ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Sample the solutions at various time points (e.g., 2, 8, 24, 48 hours) to monitor the extent of degradation.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector or LC-Mass Spectrometry (LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. The PDA detector can help determine peak purity. LC-MS can be used to elucidate the structures of the degradation products.[11]
Protocol for Quantitative Analysis (Adapted from GC-FID Methods)
This protocol is adapted from validated methods for similar local anesthetics and provides a framework for the quantitative analysis of dimethocaine.[13][14]
-
Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., n-tetracosane) in a solvent like a 9:1 chloroform/methanol mixture.[13][14]
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of dimethocaine and dissolve it in the IS solution to create a standard solution of known concentration.
-
Accurately weigh the sample containing dimethocaine and dissolve it in the IS solution to achieve a concentration within the method's working range.
-
-
Extraction (for complex matrices): If necessary, perform a liquid-liquid extraction. For example, basify an aqueous sample with NaOH and extract the free base into an organic solvent like chloroform.[13][14]
-
GC-FID Conditions (Example):
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: HP-5 (or equivalent 5% phenylmethylpolysiloxane stationary phase).
-
Injector Temperature: 270°C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: An isothermal or temperature ramp program suitable for resolving dimethocaine from the internal standard and any impurities. For example, an initial hold at 230°C.
-
Detector Temperature: 280°C.
-
-
Analysis and Calculation: Inject the prepared standard and sample solutions. Calculate the concentration of dimethocaine in the sample by comparing the peak area ratio of the analyte to the internal standard against that of the standard solution.
Visualizations
The following diagrams illustrate standardized workflows for determining the solubility and stability of dimethocaine.
Caption: A flowchart of the shake-flask method for solubility testing.
Caption: A workflow for assessing stability via forced degradation.
References
- 1. Dimethocaine | 94-15-5 [chemicalbook.com]
- 2. Dimethocaine - Wikipedia [en.wikipedia.org]
- 3. Dimethocaine CAS#: 94-15-5 [amp.chemicalbook.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. glpbio.com [glpbio.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CAS 94-15-5: Dimethocaine | CymitQuimica [cymitquimica.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. dea.gov [dea.gov]
- 14. dea.gov [dea.gov]
Identifying and Characterizing Impurities in the Synthesis of Dimethocaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine (Larocaine), a local anesthetic with a chemical structure similar to procaine, is synthesized through a multi-step process that can introduce various impurities. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Dimethocaine, detailed methodologies for their identification and characterization, and a framework for their quantitative analysis. The guide focuses on a common synthetic pathway and explores process-related impurities, starting material and reagent-derived impurities, and potential degradation products. Analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are discussed in detail, with protocols tailored for the effective separation and identification of these impurities. This document serves as a critical resource for ensuring the quality, safety, and regulatory compliance of Dimethocaine production.
Introduction
Dimethocaine, or (3-(diethylamino)-2,2-dimethylpropyl) 4-aminobenzoate, is a local anesthetic originally synthesized by Hoffmann-La Roche in 1930.[1] Its structural resemblance to procaine, both being esters of p-aminobenzoic acid, suggests a similar potential for the formation of related impurities during synthesis.[1] The control of these impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the likely synthetic route for Dimethocaine and provides a systematic approach to identifying and quantifying potential impurities.
Dimethocaine Synthesis Pathway
A plausible and common synthetic route for Dimethocaine involves a two-step process starting from p-nitrobenzoyl chloride and 3-(diethylamino)-2,2-dimethyl-1-propanol. This is followed by the reduction of the nitro group to form the final product.
Potential Impurities in Dimethocaine Synthesis
Impurities in Dimethocaine can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.
Starting Material and Reagent-Related Impurities
| Impurity Name | Structure | Source |
| p-Nitrobenzoic acid | C₇H₅NO₄ | Incomplete conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride during the preparation of the starting material. Can also arise from hydrolysis of the acid chloride. |
| 3-(diethylamino)-2,2-dimethyl-1-propanol | C₉H₂₁NO | Unreacted starting material from the esterification step. |
| Pyridine | C₅H₅N | Residual solvent and base catalyst from the esterification reaction. |
| Tin Salts | SnCl₂, SnCl₄ | Residuals from the reduction of the nitro group when using tin(II) chloride. |
Process-Related Impurities (By-products)
| Impurity Name | Structure | Source |
| p-Aminobenzoic acid | C₇H₇NO₂ | Hydrolysis of the ester linkage in Dimethocaine during synthesis or workup. This is a known impurity in the related compound, procaine.[2] |
| Unreacted Nitro Intermediate | C₁₆H₂₄N₂O₄ | Incomplete reduction of the nitro analogue of Dimethocaine. |
| Di-acylated By-product | C₂₃H₂₇N₃O₅ | Potential side reaction where the amino group of one p-aminobenzoyl moiety reacts with another molecule of p-nitrobenzoyl chloride before reduction. |
| Oxidative Degradation Products | Various | Oxidation of the aromatic amino group, which can be sensitive to air and light. |
Experimental Protocols for Impurity Identification
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like Dimethocaine and its impurities.
Workflow for HPLC Analysis:
References
Methodological & Application
Analytical Methods for the Detection of Dimethocaine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of Dimethocaine (DMC), a synthetic analogue of cocaine. The methods described herein are essential for researchers in forensic science, clinical toxicology, and pharmaceutical development who require sensitive and specific assays for the quantification and identification of this substance.
Introduction
Dimethocaine, also known as larocaine, is a local anesthetic with stimulant properties that has been identified as a new psychoactive substance (NPS). Its structural similarity to cocaine necessitates reliable analytical methods to differentiate it from its illicit counterpart and to study its metabolism, pharmacokinetics, and potential toxicity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, it provides guidance on the development of Immunoassays (ELISA) and Electrochemical Detection methods, for which specific validated protocols for Dimethocaine are less common.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods discussed. Data for Dimethocaine is limited in the public domain; therefore, values are partly derived from methods validated for structurally similar compounds like cocaine and its metabolites, and should be considered as expected performance targets during method validation.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| GC-MS | Dimethocaine | Urine | 1 - 10 ng/mL | 5 - 25 ng/mL | 25 - 1000 ng/mL | 85 - 105 |
| Blood/Plasma | 1 - 10 ng/mL | 5 - 25 ng/mL | 25 - 1000 ng/mL | 80 - 110 | ||
| LC-MS/MS | Dimethocaine | Urine | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | 1 - 500 ng/mL | 90 - 110 |
| Blood/Plasma | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | 1 - 500 ng/mL | 88 - 112 | ||
| Dimethocaine Metabolites | Urine | 0.5 - 10 ng/mL | 1 - 25 ng/mL | 5 - 500 ng/mL | 85 - 115 | |
| HPLC-UV | Dimethocaine | Bulk Powder | 0.01 - 0.1 mg/mL | 0.03 - 0.3 mg/mL | 0.1 - 1.0 mg/mL | 95 - 105 |
| Formulations | 0.01 - 0.1 mg/mL | 0.03 - 0.3 mg/mL | 0.1 - 1.0 mg/mL | 92 - 108 | ||
| Immunoassay (ELISA) | Dimethocaine | Urine | 1 - 20 ng/mL | 5 - 50 ng/mL | 10 - 500 ng/mL | N/A |
| Electrochemical Detection | Dimethocaine | Aqueous Buffer | 0.1 - 1 µM | 0.5 - 5 µM | 1 - 100 µM | N/A |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethocaine in Urine
This protocol describes the extraction and analysis of Dimethocaine from urine samples.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., Cocaine-d3 at 1 µg/mL) and 1 mL of 100 mM phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute Dimethocaine and the internal standard with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Dimethocaine (m/z): 86, 119, 278
-
Cocaine-d3 (m/z): 185, 306
-
c. Data Analysis
Quantification is performed by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in drug-free urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Dimethocaine in Plasma
This protocol provides a highly sensitive method for the quantification of Dimethocaine and its major metabolites in plasma.
a. Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., Dimethocaine-d6 at 1 µg/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions:
-
Dimethocaine: Q1: 279.2 -> Q3: 86.1 (quantifier), 119.1 (qualifier)
-
Metabolite (e.g., N-desethyl-Dimethocaine): Q1: 251.2 -> Q3: 86.1
-
Dimethocaine-d6: Q1: 285.2 -> Q3: 92.1
-
c. Data Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in drug-free plasma.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Dimethocaine in Bulk Powder
This method is suitable for the quantification of Dimethocaine in seized powders or pharmaceutical formulations.
a. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Dimethocaine reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the homogenized powder sample, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Dilute with mobile phase if necessary to fall within the calibration range.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile: 25 mM potassium phosphate buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm.
c. Data Analysis
Quantify Dimethocaine by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Immunoassay (ELISA) - Method Development Principles
Currently, there are no commercially available ELISA kits specifically for Dimethocaine. However, a competitive ELISA can be developed.
a. Principle
This assay is based on the competition between free Dimethocaine in the sample and a Dimethocaine-enzyme conjugate for a limited number of anti-Dimethocaine antibody binding sites coated on a microplate. The amount of enzyme conjugate bound is inversely proportional to the concentration of Dimethocaine in the sample.
b. Key Steps for Development
-
Antibody Production: Production of monoclonal or polyclonal antibodies specific to Dimethocaine. This involves synthesizing a Dimethocaine-protein conjugate (e.g., Dimethocaine-BSA) to immunize animals.
-
Plate Coating: Coating microtiter plates with the anti-Dimethocaine antibody.
-
Enzyme Conjugate Synthesis: Synthesis of a Dimethocaine-enzyme (e.g., HRP) conjugate.
-
Assay Optimization: Optimization of antibody and conjugate concentrations, incubation times, and buffer conditions.
-
Validation: The assay must be validated for specificity (cross-reactivity with cocaine and other analogues), sensitivity (LOD, LOQ), and precision.
c. General Protocol Outline
-
Add standards, controls, and samples to the antibody-coated wells.
-
Add the Dimethocaine-enzyme conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the concentration of Dimethocaine in the samples based on a standard curve.
Electrochemical Detection - Method Development Principles
Electrochemical methods offer a rapid and portable approach for the detection of electroactive compounds like Dimethocaine.
a. Principle
Dimethocaine can be electrochemically oxidized at a suitable electrode surface. By applying a potential sweep (e.g., using cyclic voltammetry or differential pulse voltammetry), a current response is generated that is proportional to the concentration of Dimethocaine.
b. Key Steps for Development
-
Electrode Selection: A glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) is commonly used. Modification of the electrode surface with nanomaterials can enhance sensitivity and selectivity.
-
Electrolyte Optimization: The pH and composition of the supporting electrolyte (e.g., phosphate buffer, Britton-Robinson buffer) need to be optimized to achieve a well-defined and reproducible voltammetric peak for Dimethocaine.
-
Technique Selection: Voltammetric techniques such as Cyclic Voltammetry (CV) for initial characterization, and more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for quantification are employed.
-
Validation: The method should be validated for its linear range, LOD, LOQ, and selectivity against potential interferents.
c. General Protocol Outline
-
Prepare the supporting electrolyte solution.
-
Polish and clean the working electrode (if using a GCE).
-
Pipette a known volume of the supporting electrolyte into the electrochemical cell.
-
Add a known volume of the sample or standard solution.
-
Perform the voltammetric scan over a defined potential range.
-
Record the peak current at the oxidation potential of Dimethocaine.
-
Quantify the concentration using a calibration curve.
Application Notes and Protocols for the Quantification of Dimethocaine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dimethocaine (DMC) in biological matrices, such as blood, plasma, and urine. The protocols are intended to serve as a guide for developing and validating robust analytical methods for research, clinical, and forensic applications. While specific quantitative data for Dimethocaine is limited in publicly available literature, the provided methods are based on well-established procedures for the analogous compound, cocaine, and can be adapted and validated for Dimethocaine.
Overview of Analytical Techniques
The quantification of Dimethocaine in biological samples is typically achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. The two primary methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of biological matrices. It often requires minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable and widely used technique, GC-MS often requires derivatization of the analyte to improve its volatility and chromatographic properties.
Sample Preparation Protocols
Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte of interest. The choice of method depends on the biological matrix and the analytical technique.
Solid-Phase Extraction (SPE) for Blood, Plasma, and Urine
SPE is a highly effective technique for cleaning up and concentrating Dimethocaine from various biological fluids. Mixed-mode cation exchange cartridges are often employed for basic drugs like Dimethocaine.
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of urine, plasma, or hemolyzed blood, add an appropriate internal standard (e.g., Dimethocaine-d3).
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge blood samples at 3000 rpm for 10 minutes and use the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with:
-
1 mL of methanol.
-
1 mL of deionized water.
-
1 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with:
-
1 mL of deionized water.
-
1 mL of 0.1 M acetic acid.
-
1 mL of methanol.
-
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.
-
Liquid-Liquid Extraction (LLE) for Urine
LLE is a classic and effective method for extracting drugs from aqueous matrices like urine.
Protocol:
-
Sample Preparation:
-
To 2 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to approximately 9-10 with a suitable buffer (e.g., borate buffer).
-
-
Extraction:
-
Add 5 mL of an organic solvent mixture (e.g., chloroform/isopropanol, 9:1 v/v).
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution/Derivatization:
-
Reconstitute the residue in the mobile phase for LC-MS/MS or proceed with derivatization for GC-MS analysis.
-
Analytical Methods
LC-MS/MS Method
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example for Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for Dimethocaine and its internal standard must be determined by direct infusion. For Dimethocaine (C16H26N2O2, Molar Mass: 278.40 g/mol ), potential precursor ion would be [M+H]+ at m/z 279.2. Product ions would need to be determined experimentally.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
GC-MS Method
Derivatization (Example with BSTFA):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized Dimethocaine. The specific ions would need to be determined from the mass spectrum of the derivatized standard.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cocaine, which can be used as a reference for the development of a Dimethocaine assay. It is imperative to perform a full method validation for Dimethocaine to establish its specific performance characteristics.
Table 1: LC-MS/MS Method Performance (Adapted from Cocaine Analysis)
| Parameter | Biological Matrix | Typical Value |
| Linearity Range | Plasma, Urine | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | Plasma, Urine | > 0.99 |
| Limit of Detection (LOD) | Plasma, Urine | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | Plasma, Urine | 0.5 - 1.0 ng/mL |
| Accuracy (% Bias) | Plasma, Urine | Within ±15% |
| Precision (%RSD) | Plasma, Urine | < 15% |
| Recovery | Plasma, Urine | > 85% |
Table 2: GC-MS Method Performance (Adapted from Cocaine Analysis)
| Parameter | Biological Matrix | Typical Value |
| Linearity Range | Urine | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | Urine | > 0.99 |
| Limit of Detection (LOD) | Urine | 10 - 20 ng/mL |
| Limit of Quantification (LOQ) | Urine | 30 - 50 ng/mL |
| Accuracy (% Bias) | Urine | Within ±15% |
| Precision (%RSD) | Urine | < 15% |
| Recovery | Urine | > 80% |
Visualized Workflows and Pathways
Metabolic Pathway of Dimethocaine
The metabolism of Dimethocaine involves several key phase I and phase II reactions.[1][2][3]
Caption: Postulated Metabolic Pathway of Dimethocaine.
Experimental Workflow for LC-MS/MS Analysis
This workflow outlines the major steps from sample collection to data analysis for the LC-MS/MS based quantification of Dimethocaine.
Caption: LC-MS/MS Experimental Workflow.
Experimental Workflow for GC-MS Analysis
This diagram illustrates the key stages involved in the GC-MS quantification of Dimethocaine, including the essential derivatization step.
Caption: GC-MS Experimental Workflow.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dimethocaine as a Cocaine Substitute in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of dimethocaine as a research substitute for cocaine. Dimethocaine, also known as larocaine, is a local anesthetic with a stimulatory effect that closely resembles cocaine, primarily through its action as a dopamine reuptake inhibitor.[1][2] Its structural similarity to cocaine and comparable mechanism of action make it a valuable tool in the study of monoamine transporter function, addiction, and the development of potential therapeutics for substance use disorders. This document outlines its pharmacological profile, details relevant experimental protocols, and presents key data in a comparative format.
Pharmacological Profile: A Comparative Analysis
Dimethocaine's stimulant effects, much like cocaine's, are primarily attributed to its ability to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations, particularly in reward-related brain regions like the nucleus accumbens.[2][3] While it is generally less potent than cocaine, its efficacy in inhibiting dopamine uptake is comparable.[1]
Studies have quantified the binding affinity (Ki) and inhibitory concentration (IC50) of dimethocaine at the dopamine transporter, providing a basis for its use as a cocaine substitute.
| Compound | Transporter | Binding Affinity (Ki) | Dopamine Uptake Inhibition (IC50) | Species | Reference |
| Cocaine | DAT | 0.6 µM | 0.7 µM | Rat | [4] |
| Dimethocaine | DAT | 1.4 µM | 1.2 µM | Rat | [4] |
Table 1: Comparative in vitro binding affinities and dopamine uptake inhibition for cocaine and dimethocaine at the dopamine transporter (DAT).
Both cocaine and dimethocaine act as indirect dopamine agonists by blocking the presynaptic dopamine transporter. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to its accumulation and enhanced postsynaptic receptor activation.
Behavioral Pharmacology
Animal models are crucial for assessing the abuse potential and psychoactive effects of substances. Dimethocaine has been shown to produce behavioral effects that are qualitatively similar to those of cocaine, including increased locomotor activity and reinforcing effects.
In mice, acute administration of dimethocaine significantly increases locomotor activity, a hallmark of psychostimulant drugs.
| Compound | Dose Range (mg/kg, IP) | Effect on Locomotor Activity | Species | Reference |
| Dimethocaine | 10 - 40 | Significant Increase | Mice | [5][6] |
| Procaine | 20 - 50 | No Effect | Mice | [5][6] |
Table 2: Effects of dimethocaine and procaine on locomotor activity in mice.
Drug discrimination and self-administration studies confirm that dimethocaine has abuse potential similar to cocaine. Animals trained to recognize cocaine will generalize this response to dimethocaine, and they will work to receive infusions of the drug.
-
Drug Discrimination: In rats and squirrel monkeys trained to discriminate cocaine from saline, dimethocaine fully and dose-dependently substitutes for cocaine.[7][8][9] This indicates that the subjective effects of dimethocaine are perceived as being similar to those of cocaine.
-
Self-Administration: Rhesus monkeys have been shown to self-administer dimethocaine, demonstrating its reinforcing properties.[1]
-
Conditioned Place Preference (CPP): Mice show a significant preference for environments paired with dimethocaine administration (10-40 mg/kg, IP), indicating its rewarding effects.[5][6]
Experimental Protocols
The following protocols are provided as a guide for researchers. Specific parameters may need to be optimized for individual laboratory conditions and research questions.
This protocol determines the affinity of dimethocaine for the DAT using a competitive radioligand binding assay.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]CFT (a high-affinity DAT ligand)
-
Dimethocaine hydrochloride
-
Cocaine hydrochloride (for comparison)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
Set up assay tubes containing assay buffer, a fixed concentration of [³H]CFT (e.g., 0.5 nM), and varying concentrations of either dimethocaine or cocaine (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Include tubes for total binding (no competitor) and non-specific binding (e.g., 10 µM GBR 12909 or a high concentration of cocaine).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
This protocol measures the effect of dimethocaine on extracellular dopamine levels in the nucleus accumbens.
Materials:
-
Adult male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Surgical tools
-
Anesthesia (e.g., isoflurane)
-
Dimethocaine hydrochloride
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Basal Level Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer dimethocaine via the desired route (e.g., intraperitoneal injection or through the dialysis probe). For example, a 10-minute administration of 1 mM dimethocaine in the dialysis solution has been shown to produce a significant increase in dopamine.[4][10]
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2 hours post-injection to monitor the time course of the drug's effect.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Expression: Express the results as a percentage change from the average baseline dopamine concentration.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 3. wikiwand.com [wikiwand.com]
- 4. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats | Semantic Scholar [semanticscholar.org]
- 8. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus effects of esteratic local anesthetics in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
"protocols for synthesizing Dimethocaine hydrochloride"
Providing detailed protocols for the synthesis of chemical compounds like Dimethocaine hydrochloride falls outside the scope of my capabilities and safety guidelines. The synthesis of such substances should only be conducted by qualified professionals in controlled laboratory settings, adhering to all relevant safety and legal regulations.
However, I can provide general, publicly available information regarding the properties and mechanism of action of Dimethocaine from an educational and harm-reduction perspective.
Dimethocaine is a compound that was historically investigated as a local anesthetic. It shares a structural similarity with cocaine, which is reflected in its pharmacological profile.
Mechanism of Action: As a local anesthetic, Dimethocaine is understood to function by blocking voltage-gated sodium channels in the neuronal cell membrane.
-
Sodium Channel Blockade: Nerve impulses, or action potentials, are propagated along a neuron through the rapid influx of sodium ions (Na+) into the cell.
-
Inhibition of Depolarization: By binding to and inhibiting these sodium channels, Dimethocaine prevents the influx of Na+. This action raises the threshold for electrical excitation in the neuron, effectively stopping the nerve from depolarizing.
-
Signal Interruption: As a result, the nerve cannot transmit signals to the brain, leading to a loss of sensation in the area where the anesthetic is applied.
Below is a simplified conceptual diagram illustrating the general mechanism of local anesthetics that block sodium channels.
Caption: General mechanism of local anesthetics like Dimethocaine blocking nerve signals.
Important Disclaimer: This information is for educational purposes only. The misuse of substances like Dimethocaine can have significant health risks. Always consult with qualified medical and scientific professionals for accurate and safe information regarding any chemical compound or drug. The synthesis, possession, and distribution of such substances are often subject to strict laws and regulations.
Application of Dimethocaine in Local Anesthesia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), also known as larocaine, is a synthetic derivative of cocaine, historically used as a local anesthetic in dentistry and ophthalmology.[1][2] Structurally, it is a 4-aminobenzoic acid ester, similar to procaine.[1] While it exhibits local anesthetic properties, its primary mechanism of action also involves potent dopamine reuptake inhibition, leading to central nervous system stimulant effects akin to cocaine, though it appears to be less potent.[1][3] This dual activity makes Dimethocaine a compound of interest in research settings, both for its potential as a local anesthetic and as a reference compound in studies on cocaine-like effects and drug abuse liability.[4][5][6]
This document provides detailed application notes and protocols for the use of Dimethocaine in local anesthesia research, summarizing key quantitative data and outlining experimental methodologies.
Quantitative Data Summary
The following tables summarize the available quantitative data for Dimethocaine in comparison to other relevant local anesthetics.
Table 1: In Vitro Dopamine Transporter (DAT) Inhibition
| Compound | Kᵢ for [³H]CFT Binding (µM) | IC₅₀ for [³H]Dopamine Uptake (µM) |
| Dimethocaine | 1.4 | 1.2 |
| Cocaine | 0.6 | 0.7 |
Data from studies on the effects of local anesthetics on dopamine transporter activity.[3]
Table 2: In Vivo Dopaminergic Effects
| Compound | Concentration for 12-fold Increase in Dialysate Dopamine |
| Dimethocaine | 1 mM |
| Cocaine | 0.1 mM |
| Procaine | 10 mM (produced a 6-fold increase) |
Data from in vivo microdialysis studies in the striata of awake rats.[3]
Table 3: Acute Toxicity Data
| Compound | LD₅₀ in Mice (g/kg, subcutaneous) |
| Dimethocaine | 0.3 |
Lethal dose of Dimethocaine for a mouse.[1]
Signaling Pathway and Experimental Workflow
Signaling Pathway of Dimethocaine's Anesthetic Action
Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes.[7][8] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve impulse transmission and producing a loss of sensation.[8] While Dimethocaine's primary researched action is on the dopamine transporter, its local anesthetic effect is understood to follow this general mechanism.
Caption: Proposed mechanism of Dimethocaine's local anesthetic action via sodium channel blockade.
General Experimental Workflow for Evaluating Dimethocaine
The evaluation of a potential local anesthetic like Dimethocaine typically follows a multi-stage process, from initial in vitro screening to more complex in vivo assessments.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. Dimethocaine:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 3. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats | Semantic Scholar [semanticscholar.org]
- 5. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo comparison of the reinforcing and dopamine transporter effects of local anesthetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nysora.com [nysora.com]
- 8. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
Application Notes and Protocols for Studying Dopamine Transporter Function Using Dimethocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dimethocaine as a pharmacological tool to investigate the function of the dopamine transporter (DAT). The protocols outlined below are based on established methodologies and published research findings, offering a framework for in vitro and in vivo characterization of Dimethocaine's interaction with DAT.
Introduction
Dimethocaine (DMC), also known as larocaine, is a local anesthetic with structural and functional similarities to cocaine.[1] It acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[1][2] This property makes Dimethocaine a valuable research tool for studying DAT function, dopaminergic neurotransmission, and the mechanisms of action of psychostimulants. Compared to cocaine, Dimethocaine exhibits slightly lower potency in binding to DAT and inhibiting dopamine uptake.[2]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Dimethocaine's interaction with the dopamine transporter, as reported in the scientific literature.
| Parameter | Value (Dimethocaine) | Value (Cocaine for comparison) | Assay | Reference |
| Ki (μM) | 1.4 | 0.6 | [³H]CFT binding | [2] |
| IC₅₀ (μM) | 1.2 | 0.7 | [³H]Dopamine uptake | [2] |
Table 1: In Vitro Binding Affinity and Uptake Inhibition of Dimethocaine at the Dopamine Transporter.
| Compound | Concentration | Effect on Dopamine Efflux | Method | Reference |
| Dimethocaine | 1 mM | 12-fold increase in dialysate dopamine | In vivo microdialysis in rat striatum | [2] |
| Cocaine | 0.1 mM | 12-fold increase in dialysate dopamine | In vivo microdialysis in rat striatum | [2] |
| Procaine | 10 mM | 6-fold increase in dialysate dopamine | In vivo microdialysis in rat striatum | [2] |
Table 2: In Vivo Effects of Dimethocaine on Dopamine Efflux.
Signaling Pathway
The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter and its inhibition by Dimethocaine.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Dimethocaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Dimethocaine.
Frequently Asked Questions (FAQs)
1. What is the general solubility profile of Dimethocaine?
Dimethocaine is a white to off-white or yellowish crystalline powder.[1][2] It is characterized as being soluble in organic solvents and having limited or slight solubility in water.[2][3]
2. In which organic solvents is Dimethocaine soluble?
Dimethocaine is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][5]
3. Is there a salt form of Dimethocaine with better aqueous solubility?
Yes, the hydrochloride (HCl) salt of Dimethocaine exhibits improved solubility in aqueous solutions compared to the freebase form.[6][7] Specifically, Dimethocaine HCl is soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[6]
4. What is the quantitative solubility of Dimethocaine hydrochloride in various solvents?
The approximate solubility of Dimethocaine hydrochloride in several common solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 20[6] |
| Ethanol | 16[6] |
| Dimethyl Sulfoxide (DMSO) | 14[6] |
| PBS (pH 7.2) | 10[6] |
5. How should I prepare a stock solution of Dimethocaine hydrochloride?
For biological experiments, it is recommended to first prepare a stock solution in an organic solvent like DMSO or ethanol.[4] This stock solution can then be further diluted into aqueous buffers or isotonic saline to the desired final concentration.[4] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects.[4]
6. Can I prepare an aqueous solution of Dimethocaine hydrochloride without organic solvents?
Yes, an organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid of Dimethocaine hydrochloride in an aqueous buffer.[4] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is advised not to store aqueous solutions for more than one day.[4]
Troubleshooting Guide
Issue: Precipitate formation when diluting a Dimethocaine stock solution in an aqueous buffer.
Possible Cause 1: Exceeding the aqueous solubility limit.
-
Solution: The concentration of Dimethocaine in the final aqueous solution may be too high. Refer to the solubility table above and ensure your final concentration is below the solubility limit in the chosen aqueous buffer. Consider preparing a more dilute stock solution or increasing the volume of the aqueous buffer.
Possible Cause 2: "Salting out" effect.
-
Solution: High concentrations of salts in the aqueous buffer can sometimes decrease the solubility of an organic compound. If possible, try using a buffer with a lower salt concentration.
Possible Cause 3: pH of the aqueous buffer.
-
Solution: Dimethocaine is a weak base. Its solubility in aqueous solutions is pH-dependent.[8] A lower pH (more acidic) will generally lead to higher solubility. Ensure the pH of your buffer is appropriate. For experimental consistency, it is crucial to report the buffer composition and pH.
Issue: Difficulty dissolving Dimethocaine freebase in aqueous media.
Possible Cause: Low intrinsic aqueous solubility of the freebase form.
-
Solution 1: Convert to the hydrochloride salt. The most straightforward approach is to use the commercially available Dimethocaine hydrochloride salt, which has significantly higher aqueous solubility.[6]
-
Solution 2: pH adjustment. The solubility of Dimethocaine can be increased by lowering the pH of the solution.[8] This can be achieved by preparing the solution in a slightly acidic buffer.
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Solution 3: Use of co-solvents. A small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, can be added to the aqueous medium to increase the solubility of Dimethocaine.[9][10] It is essential to use the minimum amount of co-solvent necessary and to conduct appropriate vehicle controls in your experiments.
Issue: Need for a higher concentration of Dimethocaine in an aqueous solution than achievable with standard methods.
-
Solution 1: Complexation with Cyclodextrins.
-
Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[10] Studies have shown that cocaine and other local anesthetics like novocaine can form complexes with beta-cyclodextrins.[9][11]
-
Experimental Approach: An experimental workflow for evaluating the effect of cyclodextrins on Dimethocaine solubility is outlined below.
-
-
Solution 2: Preparation of a Solid Dispersion.
-
Concept: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can lead to improved dissolution and solubility.[12]
-
Experimental Approach: A general workflow for preparing and evaluating a solid dispersion of Dimethocaine is provided below.
-
Experimental Protocols
Protocol 1: Solubility Enhancement of Dimethocaine using Beta-Cyclodextrin
Objective: To determine the effect of beta-cyclodextrin on the aqueous solubility of Dimethocaine.
Materials:
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Dimethocaine (freebase or hydrochloride)
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Beta-cyclodextrin
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Distilled water or a relevant aqueous buffer (e.g., PBS, pH 7.2)
-
Vials with screw caps
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Orbital shaker or magnetic stirrer
-
Centrifuge
-
Spectrophotometer or HPLC for concentration analysis
Methodology:
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Prepare a series of aqueous solutions with increasing concentrations of beta-cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).
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Add an excess amount of Dimethocaine to each cyclodextrin solution in separate vials.
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Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the samples to pellet the undissolved Dimethocaine.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
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Determine the concentration of Dimethocaine in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Plot the concentration of dissolved Dimethocaine against the concentration of beta-cyclodextrin to determine the phase solubility diagram and the complexation efficiency.
Protocol 2: Preparation of a Dimethocaine-PVP Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of Dimethocaine with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.
Materials:
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Dimethocaine
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Polyvinylpyrrolidone (PVP K30)
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Methanol or another suitable volatile solvent
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Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
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Accurately weigh Dimethocaine and PVP in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the Dimethocaine and PVP in a sufficient volume of methanol in a round-bottom flask.
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Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
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Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to ensure complete removal of the solvent.
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Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
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Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
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Characterize the solid dispersion (e.g., by dissolution testing, DSC, XRD) to confirm the enhanced dissolution and amorphous nature of the drug.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. japsonline.com [japsonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. caymanchem.com [caymanchem.com]
- 7. tradeindia.com [tradeindia.com]
- 8. Cocaine detoxification by combinatorially substituted beta-cyclodextrin libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The binding of cocaine to cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Inclusion complexation of novocaine by beta-cyclodextrin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethocaine Synthesis
Welcome to the technical support center for Dimethocaine synthesis. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental procedures and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for synthesizing Dimethocaine? A1: Dimethocaine is typically synthesized via a Fischer esterification reaction. This involves reacting p-aminobenzoic acid (PABA) with 3-(diethylamino)-2,2-dimethylpropanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). This method is analogous to the synthesis of other local anesthetics like benzocaine and procaine.[1][2][3]
Q2: My reaction has completed, but the product won't precipitate during the workup. What's the issue? A2: The most likely cause is incorrect pH. After the reaction, the Dimethocaine product exists as a protonated, water-soluble salt due to the highly acidic conditions. To induce precipitation, the reaction mixture must be neutralized with a base (e.g., 10% sodium carbonate solution) until the solution is basic (pH > 8).[1][2] This deprotonates the amine groups, converting the molecule to its neutral freebase form, which is insoluble in water and will precipitate.
Q3: Why is removing water from the reaction crucial for good yield? A3: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's Principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (PABA and the alcohol), thereby reducing the yield of the desired ester, Dimethocaine.[1]
Q4: Can I use a different acid catalyst besides sulfuric acid? A4: While concentrated sulfuric acid is most common, other strong, non-nucleophilic acids can potentially be used. However, sulfuric acid is effective and widely documented for similar esterifications.[2] It's important to note that because PABA contains a basic amino group, a sufficient amount of acid is required to both catalyze the reaction and protonate the amine, which can consume some of the catalyst.[2]
Troubleshooting Guide: Improving Synthesis Yield
This guide addresses specific issues that can lead to suboptimal yields during the synthesis of Dimethocaine.
Issue 1: Low or No Product Formation
Q: I've followed the protocol, but my final yield is extremely low. What are the potential causes?
A: Low yield can stem from several factors related to the reaction conditions. The primary areas to investigate are reaction equilibrium, temperature, time, and catalyst activity.
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Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the correct temperature (e.g., gentle reflux). For the analogous synthesis of benzocaine, reflux times of 60-75 minutes are standard.[2] Prematurely stopping the reaction is a common cause of low conversion.
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Water Contamination: The presence of water in the reactants or solvent (e.g., using 95% ethanol instead of absolute ethanol) can significantly inhibit the forward reaction.[1] Ensure all glassware is dry and use anhydrous reagents where possible.
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Insufficient Catalyst: The basic amino group on the PABA starting material will react with the acid catalyst. You must add enough acid to account for this initial acid-base reaction, with enough remaining to effectively catalyze the esterification.[2]
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Poor Quality Reagents: Verify the purity of your starting materials, p-aminobenzoic acid and 3-(diethylamino)-2,2-dimethylpropanol. Impurities can interfere with the reaction.
Issue 2: Product Loss During Workup and Purification
Q: My reaction seems to have worked, but I lose most of the product during the isolation phase. Why?
A: Product loss during workup is often due to improper neutralization, hydrolysis, or suboptimal purification techniques.
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Incomplete Precipitation: As mentioned in the FAQ, failure to make the solution sufficiently basic (pH > 8) during neutralization will result in a significant portion of the product remaining dissolved in the aqueous solution as a salt.[1][2] Use pH paper to confirm the final pH before filtration.
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Ester Hydrolysis: The ester linkage in Dimethocaine is susceptible to hydrolysis back to the starting materials under either acidic or basic conditions, especially when heated. During the workup, avoid prolonged exposure to strongly acidic or basic conditions, and perform the neutralization step in an ice bath to minimize heat-driven hydrolysis.
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Improper Washing/Filtration: When washing the crude precipitated product, use cold water to minimize redissolving the product. Ensure the filter apparatus is set up correctly to maximize the recovery of the solid.
Data Presentation: Impact of Key Parameters on Yield
The following table summarizes the qualitative effects of critical experimental parameters on the yield of Dimethocaine via Fischer esterification.
| Parameter | Condition | Effect on Yield | Rationale |
| Reaction Time | Too Short | ▼ Decreased | The reaction does not reach equilibrium, resulting in incomplete conversion of starting materials.[2] |
| Optimal | ▲ Maximized | Allows the reaction to proceed to equilibrium, maximizing product formation. | |
| Too Long | ◄► No Change / Slight ▼ | Offers diminishing returns and may increase the chance of side reactions or degradation over extended periods at high temperatures. | |
| Temperature | Too Low | ▼ Decreased | The rate of reaction is too slow to be practical, leading to very low conversion in a given timeframe. |
| Optimal (Reflux) | ▲ Maximized | Provides sufficient energy to overcome the activation energy barrier without causing significant degradation of reactants or products. | |
| Too High | ▼ Decreased | Can lead to decomposition of the starting materials or product and promote undesirable side reactions. | |
| Water Content | High | ▼ Decreased | Shifts the reaction equilibrium towards the reactants, directly reducing the maximum possible yield (Le Chatelier's Principle).[1] |
| Low (Anhydrous) | ▲ Maximized | Shifts the reaction equilibrium towards the products, favoring the formation of the ester. | |
| Catalyst Conc. | Too Low | ▼ Decreased | Insufficient acid to both protonate the basic amine on PABA and catalyze the esterification effectively.[2] |
| Optimal | ▲ Maximized | Ensures efficient catalysis of the esterification reaction. |
Experimental Protocols
Protocol 1: Synthesis of Dimethocaine via Fischer Esterification
This protocol is a representative method based on the well-established synthesis of analogous compounds.
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Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine p-aminobenzoic acid (1.0 eq) and 3-(diethylamino)-2,2-dimethylpropanol (3.0-5.0 eq). The use of excess alcohol helps drive the reaction equilibrium towards the product.
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Acid Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise. The mixture may warm up and a precipitate of the PABA-sulfate salt may form.[1]
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Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 60-90 minutes. The solids should dissolve as the reaction progresses.[2]
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Cooling & Quenching: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a volume of ice water approximately 10 times the volume of the reaction mixture. Slowly pour the cooled reaction mixture into the ice water with stirring.
-
Neutralization and Precipitation: Place the beaker in an ice bath. While stirring, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) portion-wise. Carbon dioxide gas will evolve. Continue adding the base until gas evolution ceases and the pH of the solution is greater than 8 (verify with pH paper). The white, solid freebase of Dimethocaine will precipitate.[2]
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Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining salts.
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Drying: Allow the product to dry under vacuum or in a desiccator to remove residual water. The final yield and melting point can then be determined.
Visualizations
Diagrams of Workflows and Chemical Principles
Caption: General experimental workflow for the synthesis and isolation of Dimethocaine.
Caption: Troubleshooting flowchart for diagnosing sources of low yield in Dimethocaine synthesis.
Caption: Equilibrium dynamics in Dimethocaine synthesis, highlighting the undesirable hydrolysis side reaction.
References
Technical Support Center: Stabilizing Dimethocaine Solutions for Experiments
This technical support center provides guidance and answers frequently asked questions regarding the stability of Dimethocaine solutions for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed protocols to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Dimethocaine instability in solutions?
A1: The primary cause of Dimethocaine instability in aqueous solutions is hydrolysis of its ester linkage.[1][2] This degradation pathway is common for compounds containing ester functional groups, especially in aqueous environments. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q2: What are the recommended solvents for preparing Dimethocaine stock solutions?
A2: For long-term storage, it is recommended to store Dimethocaine (hydrochloride) as a crystalline solid at -20°C, where it can be stable for at least two years.[3] For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are preferred over aqueous buffers.[3][4] In these organic solvents, Dimethocaine hydrochloride is soluble at concentrations of approximately 14 mg/mL, 16 mg/mL, and 20 mg/mL, respectively.[3][4] Stock solutions in these solvents should be purged with an inert gas to prevent oxidation.[3]
Q3: How long can I store aqueous solutions of Dimethocaine?
A3: Aqueous solutions of Dimethocaine are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions daily for experimental use.[3] If storage is unavoidable, solutions should be kept at low temperatures (2-8°C) and protected from light for no longer than 24 hours to minimize degradation.
Q4: What is the optimal pH for Dimethocaine aqueous solutions to enhance stability?
A4: While specific studies on Dimethocaine are limited, analogous ester-containing local anesthetics like cocaine exhibit maximum stability in acidic conditions, with a pH around 4.0-5.0. Hydrolysis is significantly accelerated in neutral to alkaline conditions. Therefore, buffering your Dimethocaine solution to a slightly acidic pH may enhance its stability.
Q5: Are there any signs of degradation I should look for in my Dimethocaine solution?
A5: Visual signs of degradation can include a change in color, the appearance of precipitates, or a cloudy appearance in a previously clear solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to determine the concentration of the active compound and detect degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low experimental results or loss of potency. | Degradation of Dimethocaine in the experimental solution. | • Prepare fresh aqueous solutions for each experiment. • If using a stock solution in an organic solvent, ensure it has been stored properly at -20°C and for no longer than recommended. • Consider buffering your aqueous experimental solution to a slightly acidic pH (e.g., pH 4-5) to slow down hydrolysis. • Protect solutions from light and high temperatures. |
| Precipitate forms in the aqueous solution. | The solubility limit of Dimethocaine has been exceeded, or degradation products are precipitating. | • Ensure you are not exceeding the solubility of Dimethocaine in your chosen solvent (approx. 10 mg/mL in PBS, pH 7.2).[3][4] • If diluting a stock solution from an organic solvent, ensure the final concentration of the organic solvent is low enough to not cause precipitation in the aqueous buffer. • Filter the solution using a 0.22 µm syringe filter before use. |
| Variability in results between experiments. | Inconsistent preparation and handling of Dimethocaine solutions. | • Standardize your protocol for solution preparation, including the solvent, concentration, pH, and storage conditions. • Prepare a single, larger batch of stock solution for a series of experiments to ensure consistency. • Always use freshly prepared aqueous dilutions for each experiment. |
Data Presentation
Table 1: Solubility of Dimethocaine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~14 | [3][4] |
| Ethanol | ~16 | [3][4] |
| Dimethylformamide (DMF) | ~20 | [3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | [3][4] |
Table 2: Recommended Storage Conditions for Dimethocaine
| Form | Storage Temperature | Recommended Duration | Reference |
| Crystalline Solid | -20°C | ≥ 2 years | [3] |
| Stock Solution in Organic Solvent (DMSO, Ethanol, DMF) | -20°C | Up to 1 month | |
| Aqueous Solution | 2-8°C (refrigerated) | Not recommended for more than one day | [3] |
Experimental Protocols
Protocol 1: Preparation of a Dimethocaine Stock Solution in DMSO
-
Materials:
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Dimethocaine hydrochloride (crystalline solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber glass vial with a screw cap
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Inert gas (e.g., argon or nitrogen)
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Calibrated analytical balance and appropriate weighing tools
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Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of Dimethocaine hydrochloride accurately using an analytical balance.
-
Transfer the weighed solid to the sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
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Purge the headspace of the vial with an inert gas for 10-15 seconds to displace oxygen.
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Immediately cap the vial tightly.
-
Vortex the solution until the Dimethocaine hydrochloride is completely dissolved.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of a Buffered Aqueous Experimental Solution
-
Materials:
-
Dimethocaine stock solution in DMSO (from Protocol 1)
-
Sterile, aqueous buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Sterile, polypropylene tubes
-
Calibrated micropipettes
-
-
Procedure:
-
On the day of the experiment, remove the Dimethocaine stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
In a sterile polypropylene tube, add the required volume of the aqueous buffer.
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Add the calculated volume of the Dimethocaine stock solution to the buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.
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Gently mix the solution by pipetting up and down or by brief vortexing.
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Use the freshly prepared aqueous solution for your experiment immediately. Do not store this solution.
-
Mandatory Visualizations
References
- 1. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.labscoop.com [content.labscoop.com]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Dimethocaine In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo administration of Dimethocaine (DMC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dimethocaine?
A1: Dimethocaine acts as a dopamine reuptake inhibitor.[1][2] It binds to dopamine transporters (DATs) in the brain, blocking the reabsorption of dopamine from the synaptic cleft and leading to increased dopamine levels. This stimulation of the brain's reward pathway is similar to the mechanism of cocaine, though Dimethocaine is generally considered less potent.[1][3][4]
Q2: What are the appropriate routes of administration for in vivo studies?
A2: Intravenous (IV) and subcutaneous (SC) injections are common routes for preclinical studies.[1] Oral administration is generally avoided as Dimethocaine is subject to rapid hydrolysis.[1] The choice of administration route will significantly impact the pharmacokinetic profile.
Q3: What are the expected onset and duration of action?
A3: Following intravenous injection in animal models, peak effects are typically observed within 10 to 20 minutes, with levels returning to baseline within an hour.[1] When inhaled, the onset is around 10-30 minutes, with peak effects at 60-120 minutes and a total duration of action of 4-6 hours.[1]
Q4: How is Dimethocaine metabolized?
A4: Dimethocaine undergoes extensive metabolism. Phase I reactions primarily involve ester hydrolysis, deethylation, and hydroxylation of the aromatic system.[5][6] These are catalyzed by cytochrome P450 enzymes, with P450 3A4 and P450 2D6 being critical for its hepatic clearance.[7] Phase II reactions include N-acetylation, catalyzed by the NAT2 isozyme, and glucuronidation.[5][6][8]
Q5: Are there known issues with compound purity?
A5: Yes, there have been reports of products marketed as Dimethocaine containing other substances, such as caffeine and lidocaine.[1] It is crucial to verify the purity and identity of the compound via analytical methods before beginning in vivo experiments to ensure reproducible results.
Troubleshooting Guide
Issue 1: High variability in behavioral or physiological responses between subjects.
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphism | Individual differences in metabolizing enzymes, particularly NAT2, can lead to variations in drug clearance.[2][7] Subjects with a "slow acetylator" phenotype may experience exaggerated or prolonged effects due to decreased N-acetylation.[8][9] Consider genotyping subjects for relevant enzymes if variability is high. |
| Inaccurate Dosing | Verify calculations for dose preparation and the calibration of administration equipment (e.g., syringe pumps). Ensure the solution is homogenous. |
| Stress-Induced Responses | Acclimate animals to the experimental environment and handling procedures to minimize stress, which can confound behavioral readouts. |
Issue 2: Unexpected adverse events or toxicity at presumed non-toxic doses.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Calculation | Double-check allometric scaling if converting doses from other species. Recalculate solution concentrations and volumes. |
| Route of Administration | Intravenous administration leads to a much faster onset and higher peak concentration than subcutaneous injection, increasing the risk of acute toxicity.[1] Ensure the intended route is being used correctly. |
| Compound Purity | Impurities or contaminants in the Dimethocaine sample could be responsible for unexpected toxicity. Re-verify the purity of your compound.[1] |
| Drug Interaction | If other compounds are co-administered, consider the potential for drug-drug interactions, especially with inhibitors of CYP450 enzymes (e.g., P450 3A4, P450 2D6) or NAT2.[7][9] |
Issue 3: Inconsistent or non-reproducible results across experiments.
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Dimethocaine is an ester and may be prone to hydrolysis. Prepare solutions fresh for each experiment and avoid storing them for extended periods. |
| Procedural Drift | Ensure all experimental procedures, including animal handling, injection technique, and timing of measurements, are standardized and consistently followed by all personnel. |
| Environmental Factors | Changes in lighting, temperature, or noise levels in the animal facility can affect behavioral outcomes. Maintain a consistent and controlled environment. |
Data Presentation
Table 1: In Vivo Toxicity of Dimethocaine in Mice
| Route of Administration | Parameter | Dose |
| Intravenous (IV) | Acute Toxicity | 40 mg/kg |
| Subcutaneous (SC) | Acute Toxicity | 380 mg/kg |
| Not Specified | Lethal Dose | 0.3 g/kg |
| Data sourced from studies in mice.[1] |
Table 2: Pharmacokinetic and Dosing Information
| Parameter | Value / Condition | Species |
| Time to Peak Effect (IV) | 10 - 20 minutes | Rhesus Monkeys |
| Effect Duration (IV) | ~ 1 hour | Rhesus Monkeys |
| Metabolism Study Dose | 20 mg/kg | Wistar Rats |
| Antinociceptive Effect Dose | 5, 10, 20 mg/kg (SC) | Mice |
| Dopamine Efflux Study Dose | 1 mM (in dialysis solution) | Awake Rats |
| Data compiled from multiple sources.[1][4][5] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration in Rodents
-
Compound Preparation :
-
Confirm the purity of Dimethocaine hydrochloride using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Prepare a stock solution in sterile 0.9% saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 5-10 mL/kg for intraperitoneal or subcutaneous routes, and a lower volume for intravenous).
-
Ensure the solution is fully dissolved and filter-sterilize if necessary. Prepare fresh on the day of the experiment.
-
-
Animal Handling :
-
Administration :
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
For Subcutaneous (SC) Administration : Pinch the skin to form a tent on the back, between the shoulder blades. Insert the needle into the base of the tent and inject the solution.
-
For Intravenous (IV) Administration : This requires a higher level of technical skill. Typically, the lateral tail vein is used. Proper restraint is critical. An indwelling catheter may be considered for studies requiring repeated injections.[10]
-
-
Post-Administration Monitoring :
-
Observe animals closely for adverse effects, particularly within the first hour post-injection when peak effects are expected.[1]
-
Monitor for signs of toxicity such as tachycardia, respiratory distress, paranoia, or anxiety.[1]
-
Record behavioral or physiological data at predetermined time points based on the experimental design.
-
Visualizations
Caption: Mechanism of Action for Dimethocaine.
Caption: General workflow for in vivo experiments.
Caption: Troubleshooting decision tree for in vivo issues.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. About: Dimethocaine [dbpedia.org]
- 4. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 8. Dimethocaine:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 9. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 10. Real time computation of in vivo drug levels during drug self-administration experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethocaine Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dimethocaine in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for Dimethocaine in mice for behavioral assays?
A1: For initial studies, a dose range of 5-20 mg/kg administered subcutaneously (SC) or intraperitoneally (IP) is often effective for observing behavioral effects in mice.[1][2][3] Specifically, doses of 10-40 mg/kg (IP) have been shown to significantly increase locomotor activity.[2] For antinociceptive studies, a range of 5, 10, and 20 mg/kg (SC) has demonstrated dose-dependent responses.[1][3] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral paradigm.
Q2: My subjects are exhibiting anxiogenic-like behaviors. Is this a known effect of Dimethocaine?
A2: Yes, Dimethocaine has been reported to have anxiogenic effects in mice at doses of 10 mg/kg and 20 mg/kg.[4] In studies using the elevated plus-maze test, acute administration of Dimethocaine (10-40 mg/kg, IP) reduced the number of entries and time spent in the open arms, which is indicative of an anxiogenic response.[2]
Q3: I am observing inconsistent or no significant behavioral effects. What are potential causes?
A3: Several factors could contribute to a lack of significant effects. These include:
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Dosage: The dosage may be too low to elicit a response. Consider performing a dose-escalation study.
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Route of Administration: The route of administration significantly impacts bioavailability and onset of action. Intravenous or nasal administration leads to rapid effects, while oral ingestion results in rapid hydrolysis and reduced efficacy.[1]
-
Acclimation: Ensure animals are properly acclimated to the testing environment to minimize stress-induced behavioral changes that could mask the drug's effects.
-
Habituation: Pre-exposure to the testing apparatus can lead to habituation and reduced exploratory behavior, potentially confounding results.
Q4: What is the pharmacokinetic profile of Dimethocaine, including onset and duration of action?
A4: When administered intravenously, the peak effects of Dimethocaine are typically observed within 10 to 20 minutes and diminish to baseline levels within an hour.[1] Following inhalation, the onset of action is between 10-30 minutes, with peak effects at 60-120 minutes, and the effects can last for 4-6 hours.[1]
Q5: How does the potency of Dimethocaine compare to that of cocaine?
A5: Dimethocaine is generally considered to be less potent than cocaine.[1][4] While both substances inhibit dopamine uptake, Dimethocaine has a lower affinity for dopamine transporters, meaning a higher dose is required to achieve a similar euphoric effect.[1] The potency order for dopamine reuptake inhibition among several local anesthetics is: Cocaine > Dimethocaine > Tetracaine > Procaine > Chloroprocaine.[1][4]
Q6: What is the primary mechanism of action for Dimethocaine's behavioral effects?
A6: The primary mechanism of action is the inhibition of dopamine transporters (DAT), which leads to an increase in extracellular dopamine levels, particularly in the nucleus accumbens.[1][4] This dopaminergic activity is responsible for its stimulant, reinforcing, and anxiogenic effects.[2]
Q7: What are the known metabolic pathways of Dimethocaine?
A7: In Wistar rats, the main phase I metabolic reactions are ester hydrolysis, deethylation, and hydroxylation of the aromatic system. The primary phase II reactions include N-acetylation and glucuronidation.[1][5] In vitro studies have identified roles for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in its metabolism.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in behavioral responses between subjects. | Individual differences in metabolism, stress levels, or baseline activity. | Increase sample size to improve statistical power. Ensure consistent handling and environmental conditions for all subjects. Consider using subjects from a more genetically homogeneous background. |
| Unexpected adverse events or mortality. | The dose may be approaching the toxic range for the specific strain or sex of the animal model. | Immediately review the administered dose. The acute toxicity for intravenous administration in mice is 40 mg/kg, and for subcutaneous injection, it is 380 mg/kg.[1] The lethal dose for a mouse is 0.3 g per kilogram of body weight.[1] Conduct a thorough literature review for toxicity data specific to your animal model and administration route. |
| Lack of a clear dose-dependent effect. | The selected dose range may be too narrow or on the plateau of the dose-response curve. | Broaden the range of doses tested. Ensure that the doses are spaced appropriately to capture the ascending and descending limbs of the dose-response curve. |
Quantitative Data Summary
Table 1: Dimethocaine Dosage in Murine Behavioral Studies
| Behavioral Test | Species | Route of Administration | Effective Dose Range | Observed Effect |
| Locomotor Activity | Mice | IP | 10-40 mg/kg | Significant increase in locomotor activity.[2] |
| Conditioned Place Preference | Mice | IP | 10-40 mg/kg | Increased time spent on the drug-paired side.[2] |
| Elevated Plus-Maze | Mice | IP | 10-40 mg/kg | Anxiogenic effects (reduced time in open arms).[2] |
| Abdominal Constriction Test | Mice | SC | 5, 10, 20 mg/kg | Dose-dependent antinociceptive responses.[1][3] |
| Discriminative Stimulus | Squirrel Monkeys | N/A | 0.1-3.0 mg/kg | Fully and dose-dependently substituted for cocaine.[6] |
Table 2: Dimethocaine Toxicity Data in Mice
| Toxicity Metric | Route of Administration | Value |
| Acute Toxicity | Intravenous | 40 mg/kg[1] |
| Acute Toxicity | Subcutaneous | 380 mg/kg[1] |
| Lethal Dose | N/A | 0.3 g/kg[1] |
Experimental Protocols
Protocol 1: Conditioned Place Preference (CPP)
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.
-
Pre-Conditioning (Day 1): Allow each mouse to freely explore both chambers for a 15-minute period. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7):
-
On alternate days, administer Dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) and confine the mouse to one chamber for 30 minutes.
-
On the intervening days, administer a saline control and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across subjects.
-
-
Post-Conditioning (Day 8): Remove the dividing door and allow the mouse to freely explore both chambers for 15 minutes. Record the time spent in each chamber.
-
Analysis: An increase in time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a reinforcing effect.
Protocol 2: Elevated Plus-Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer Dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) or a saline control.
-
After a specified pre-treatment time (e.g., 15-30 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms.
-
Analysis: A decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of anxiogenic-like behavior.
Protocol 3: Acetic Acid-Induced Abdominal Constriction Test
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer Dimethocaine (e.g., 5, 10, or 20 mg/kg, SC) or a saline control.
-
Nociceptive Induction: After a pre-treatment period (e.g., 30 minutes), administer a 0.6% acetic acid solution intraperitoneally.
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Observation: Immediately place the mouse in an observation chamber and count the number of abdominal constrictions (writhes) over a 20-minute period.
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Analysis: A reduction in the number of writhes in the Dimethocaine-treated group compared to the control group indicates an antinociceptive effect.
Visualizations
Caption: Proposed signaling pathway of Dimethocaine's action on the dopamine transporter.
Caption: A generalized workflow for conducting behavioral studies with Dimethocaine.
Caption: A logical diagram for troubleshooting inconsistent experimental results.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of systemic procaine, lidocaine and dimethocaine on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethocaine - The Drug Classroom [thedrugclassroom.com]
- 5. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus effects of esteratic local anesthetics in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Larocaine (Dimethocaine) Animal Studies
Disclaimer: Larocaine (dimethocaine) is a psychoactive substance with a mechanism of action similar to cocaine. It is not approved for therapeutic use in humans or animals. The following information is intended for researchers and drug development professionals conducting ethically approved, preclinical research to understand its pharmacological and toxicological properties. All animal experiments must be designed to minimize pain and distress and be approved by an Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What are the primary known side effects of Larocaine (dimethocaine) in animal models?
A1: Larocaine, like cocaine, primarily acts as a dopamine reuptake inhibitor, leading to a range of dose-dependent side effects.[1][2] Key observed effects in animal models, primarily rodents and non-human primates, include:
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Cardiovascular: Tachycardia (increased heart rate), vasoconstriction, and chest pain.[1] Due to its sympathomimetic action, there is a significant risk of more severe events like cardiac arrhythmias and hypertension, similar to cocaine.[3]
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Central Nervous System (CNS) & Behavioral:
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Stimulant Activity: Significant increases in locomotor activity.[4][5]
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Anxiogenic Effects: Increased anxiety-like behaviors observed in tests such as the elevated plus-maze.[4][5]
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Reinforcing Properties: Animals will self-administer dimethocaine, indicating a high potential for abuse and addiction.[2]
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Cognitive Impairment: Memory impairment has been noted in mice.[1]
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Other: Paranoia, insomnia, and post-administration fatigue have been reported.[1]
-
-
Respiratory: Difficulty with breathing has been cited as a potential adverse effect.[1]
Q2: How can our lab select an appropriate starting dose to minimize the risk of severe side effects?
A2: Dose selection is critical and should be based on the intended pharmacological effect while staying below known toxic thresholds. Start with the lowest dose reported to produce the desired effect and carefully titrate upwards.
-
For antinociceptive (pain-blocking) effects in mice, subcutaneous (SC) doses of 5-20 mg/kg have been shown to be effective.[1][6]
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For CNS stimulant effects in mice, intraperitoneal (IP) doses of 10-40 mg/kg produce significant increases in locomotor activity and reinforcing actions.[4][5]
-
A dose of 20 mg/kg was used in Wistar rats for metabolism studies.[7][8]
-
Acute toxicity is highly dependent on the route of administration. In mice, the lethal dose is significantly lower for intravenous (IV) administration (40 mg/kg) compared to subcutaneous injection (380 mg/kg).[1]
Q3: Are there recommended strategies to counteract or mitigate the dopaminergic side effects during an experiment?
A3: Yes, targeting the dopamine system can mitigate the CNS-mediated side effects. Since Larocaine's behavioral effects are linked to its action on the dopamine transporter, co-administration of a dopamine receptor antagonist can be an effective experimental strategy.
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Dopamine Antagonism: In squirrel monkeys, the dopamine D1 receptor antagonist SCH 39166 fully blocked the cocaine-like discriminative stimulus effects of dimethocaine.[9] The D2 antagonist raclopride also showed partial blocking effects.[9] This suggests that co-administration of a D1 antagonist could be a viable method to reduce unwanted stimulant and reinforcing effects in an experimental setting.
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GABAergic Modulation: Research on cocaine has shown that the epilepsy drug gamma vinyl-GABA (GVG) can block its effects in animal brains without causing significant side effects.[10] While not tested directly with Larocaine, this presents a potential avenue for mitigating the powerful CNS stimulant effects.
Q4: What are the best practices for preparing and administering Larocaine to reduce acute toxicity?
A4: The administration route and vehicle are critical factors in managing side effects.
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Route Selection: Avoid rapid IV bolus injections, as this route is associated with the highest acute toxicity.[1] Slower absorption routes like subcutaneous (SC) or intraperitoneal (IP) are generally safer and allow for more stable plasma concentrations.
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Vehicle Selection: Use sterile, isotonic solutions like phosphate-buffered saline (PBS) whenever possible.[11] If the compound is not soluble in PBS, vehicles like DMSO (0.5% - 5%) may be used, but their own potential physiological effects must be considered.[11] The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize injection site irritation.[12]
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Volume and Frequency: Use the smallest volume possible for the chosen route to minimize animal stress.[13] For repeated dosing, alternate injection sites to prevent local tissue damage.[14]
Q5: Which physiological and behavioral parameters are most important to monitor during and after Larocaine administration?
A5: Continuous and diligent monitoring is essential for animal welfare and data integrity.
-
Physiological Monitoring:
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Heart Rate and Blood Pressure (if feasible with telemetric implants or tail-cuff systems).
-
Respiratory Rate and effort.
-
Body Temperature, as hyperthermia is a known risk with sympathomimetic stimulants.[15]
-
-
Behavioral Monitoring:
-
Observe for signs of excessive hyperactivity, stereotypy (repetitive, purposeless movements), or seizures.
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Assess for signs of anxiety or distress (e.g., vocalizations, abnormal postures).
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Following the acute effects phase, monitor for a period of fatigue or mental impairment, which has been noted as an "after-effect".[1]
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Troubleshooting Guides
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Animal Mortality at Moderate Doses | High sensitivity; rapid absorption via chosen route; incorrect dose calculation. | 1. Immediately review dose calculations and dilution protocols. 2. Switch to a slower absorption route (e.g., from IV to SC). 3. Reduce the starting dose by 25-50% for subsequent cohorts. 4. Ensure the use of pharmaceutical-grade compounds to avoid toxic impurities.[12] |
| High Variability in Behavioral Readouts | Stress from handling/injection; inconsistent administration technique; variable drug absorption. | 1. Ensure all animals are properly habituated to the experimental environment and handling procedures. 2. Standardize injection technique across all personnel.[14] 3. Consider a route of administration with more consistent absorption, like SC over IP. 4. Ensure the substance is fully solubilized in the vehicle before administration. |
| Seizures or Severe Hyper-excitability | Dose is too high, leading to excessive CNS stimulation. | 1. This is a major adverse event. The experiment for this animal should be terminated humanely. 2. For future experiments, significantly lower the dose. 3. Consider pre-treatment with an anticonvulsant if scientifically justified, but be aware of potential drug interactions. 4. In a study with a dopamine antagonist, this may be an expected outcome in the control (Larocaine only) group, confirming the drug's effect. |
| Injection Site Inflammation or Necrosis | Non-physiological pH or osmolality of the vehicle; irritating properties of the compound. | 1. Check and adjust the pH of the injection solution to be near 7.4.[12] 2. If an irritating compound extravasates (leaks outside the vein) during an IV injection, dilute it in the surrounding tissue by administering sterile 0.9% saline.[11] 3. Rotate injection sites for subsequent doses.[14] 4. Ensure sterility of the injectate to prevent infection.[13] |
Quantitative Data Summary
Table 1: Dose-Response and Toxicity Data for Larocaine (Dimethocaine) in Rodents
| Species | Route | Dose Range (mg/kg) | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse | SC | 5 - 20 | Dose-dependent antinociceptive (analgesic) responses. | [1][6] |
| Mouse | IP | 10 - 40 | Increased locomotor activity; reinforcing and anxiogenic actions. | [4][5] |
| Mouse | IV | 40 | Acute toxicity threshold. | [1] |
| Mouse | SC | 380 | Acute toxicity threshold. | [1] |
| Rat (Wistar) | N/A | 20 | Dose used for in-vivo metabolism and metabolite identification studies. |[7][8] |
Key Experimental Protocols
Protocol 1: Assessment of CNS Stimulant Effects (Locomotor Activity)
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Objective: To quantify the dose-dependent effect of Larocaine on spontaneous movement in mice.
-
Methodology (adapted from Rigon & Takahashi, 1996): [4][5]
-
Habituation: Place individual mice in automated locomotor activity chambers (e.g., transparent boxes with infrared beam grids) for 30-60 minutes to allow acclimatization and establish a baseline activity level.
-
Administration: Administer the calculated dose of Larocaine (e.g., 10, 20, 40 mg/kg) or vehicle control via intraperitoneal (IP) injection.
-
Data Collection: Immediately return the animal to the activity chamber. Record locomotor activity (e.g., total beam breaks or distance traveled) in 5-minute bins for a total of 60-120 minutes.
-
Analysis: Compare the total activity counts between the vehicle group and the different Larocaine dose groups. Analyze the time course of the effect to determine onset and duration.
-
Protocol 2: General Aseptic Technique for Parenteral Administration
-
Objective: To ensure the safe and sterile delivery of Larocaine to prevent infection and experimental confounds.
-
Methodology (adapted from IACUC guidelines): [11][14]
-
Preparation: Use only pharmaceutical-grade compounds and sterile vehicles (e.g., sterile 0.9% saline).[12] Prepare solutions in a laminar flow hood.
-
Materials: Use a new, sterile needle and syringe for each animal to prevent cross-contamination and disease transmission.[14]
-
Injection Site: Prepare the injection site by wiping with 70% alcohol.
-
Aspiration: For IP injections, aspirate (pull back slightly on the plunger) before injecting to ensure the needle has not entered the bladder or gastrointestinal tract.[14] For IV injections, aspiration of blood confirms correct placement in the vein.
-
Post-Injection: Monitor the animal for any immediate adverse reactions and observe the injection site for signs of irritation in the hours following the procedure.
-
Visualizations: Pathways and Workflows
Caption: Larocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Caption: Workflow for testing a strategy to mitigate Larocaine-induced side effects.
Caption: Relationship between Larocaine's anesthetic and stimulant properties.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. Dimethocaine:Application, Activity, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of systemic procaine, lidocaine and dimethocaine on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 9. Discriminative stimulus effects of esteratic local anesthetics in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epilepsy Drug Found To Stop Cocaine's Effects In Animals | EurekAlert! [eurekalert.org]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. downstate.edu [downstate.edu]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Neuronal and peripheral damages induced by synthetic psychoactive substances: an update of recent findings from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
Dimethocaine Technical Support Center: A Guide for Researchers
Welcome to the Dimethocaine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of Dimethocaine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Dimethocaine and what is its primary mechanism of action?
Dimethocaine, also known as DMC or larocaine, is a synthetic compound with local anesthetic and psychostimulant properties.[1] It is structurally similar to procaine and acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[1][2] This action leads to an increase in extracellular dopamine levels in the brain, which is responsible for its stimulant effects.[2]
Q2: What are the common causes of batch-to-batch variability in Dimethocaine?
Batch-to-batch variability of Dimethocaine can arise from several factors during its synthesis and purification. These include:
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Impurities from Synthesis: The synthesis of Dimethocaine, often analogous to that of procaine, can result in residual starting materials or the formation of side-products. Without rigorous purification, these impurities can lead to significant variations in the purity and pharmacological activity of the final product.
-
Adulterants: In non-pharmaceutical grade batches, Dimethocaine may be intentionally cut with other substances. Common adulterants found in street samples of cocaine, which can also be present in illicitly produced Dimethocaine, include other local anesthetics like lidocaine and procaine, as well as stimulants like caffeine.[3]
-
Degradation: As an ester, Dimethocaine can be susceptible to hydrolysis, especially if not stored under appropriate conditions (cool, dry, and protected from light). Degradation products will alter the purity and activity of the compound.
Q3: How can I assess the purity of my Dimethocaine batch?
It is highly recommended to independently verify the purity of each new batch of Dimethocaine before use in experiments. The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate Dimethocaine from impurities and provide a quantitative measure of its purity.
Q4: What are the potential impacts of impurities on my experimental results?
Impurities in a Dimethocaine batch can have significant and often unpredictable effects on experimental outcomes:
-
Altered Potency: If a batch has a lower purity, a higher concentration will be required to achieve the desired effect, leading to inaccurate dose-response curves and potency calculations (e.g., IC50, EC50).
-
Off-Target Effects: Impurities may have their own pharmacological activities, which can confound experimental results. For example, the presence of other local anesthetics could lead to unintended effects on sodium channels, while stimulant adulterants could produce synergistic or antagonistic effects on the central nervous system.
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Increased Toxicity: Some impurities may be toxic, leading to unexpected cell death in in-vitro experiments or adverse effects in animal studies.
Q5: How should I store Dimethocaine to ensure its stability?
To minimize degradation, Dimethocaine hydrochloride should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to prepare fresh solutions for each experiment. If longer-term storage of solutions is necessary, they should be stored at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments using different batches of Dimethocaine. | Batch-to-batch variability in purity and/or impurity profile. | 1. Verify the purity of each batch using HPLC or GC-MS.2. If purity differs, adjust concentrations to normalize the amount of active compound.3. If results are still inconsistent, consider the potential impact of different impurity profiles. Request a detailed certificate of analysis from the supplier or perform a more detailed characterization of the batches. |
| Lower than expected potency in in-vitro or in-vivo assays. | The actual concentration of Dimethocaine is lower than stated due to low purity or degradation. | 1. Confirm the purity of the batch.2. Prepare fresh solutions from the solid compound.3. Ensure accurate weighing and dissolution of the compound. |
| Unexpected physiological or behavioral effects in animal studies. | Presence of pharmacologically active impurities or adulterants. | 1. Analyze the batch for the presence of common adulterants (e.g., caffeine, lidocaine, procaine) using GC-MS.2. Review the literature for the known effects of any identified impurities. |
| Poor solubility of the compound. | The compound may not be the hydrochloride salt or may contain insoluble impurities. | 1. Verify the salt form of the Dimethocaine.2. Attempt to dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data on Dimethocaine Batches
The following table summarizes hypothetical data from the analysis of three different batches of Dimethocaine to illustrate the potential for variability.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC, %) | 99.2% | 92.5% | 98.8% |
| Known Impurity 1 (Procaine, %) | <0.1% | 5.8% | <0.1% |
| Unknown Impurity 2 (%) | 0.5% | 1.2% | 0.9% |
| Appearance | White crystalline powder | Off-white powder | White crystalline powder |
| DAT Binding Affinity (Ki, nM) | 150 nM | 195 nM | 155 nM |
| Locomotor Activity (ED50, mg/kg) | 10 mg/kg | 15 mg/kg | 10.5 mg/kg |
Note: This data is illustrative. Researchers should generate their own data for each batch.
Experimental Protocols
Protocol 1: Purity Determination of Dimethocaine by HPLC-UV
Objective: To quantify the purity of a Dimethocaine batch.
Materials:
-
Dimethocaine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a Dimethocaine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the Dimethocaine batch to be tested in the mobile phase to a final concentration of approximately 50 µg/mL.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 290 nm.
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of Dimethocaine in the test sample using the calibration curve.
-
Calculate the purity as: (Actual concentration / Theoretical concentration) x 100%.
-
Identify and quantify any impurity peaks relative to the main Dimethocaine peak.
-
Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of a Dimethocaine batch for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (or rat striatal membranes)
-
[³H]-WIN 35,428 (radioligand)
-
GBR 12909 (for non-specific binding)
-
Dimethocaine sample
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hDAT cells or rat striatum according to standard laboratory protocols.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, [³H]-WIN 35,428 (at a concentration near its Kd, e.g., 2-3 nM), and cell membranes.
-
Non-specific Binding: Binding buffer, [³H]-WIN 35,428, GBR 12909 (at a high concentration, e.g., 10 µM), and cell membranes.
-
Competition Binding: Binding buffer, [³H]-WIN 35,428, cell membranes, and varying concentrations of Dimethocaine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Dimethocaine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Logical workflow for addressing batch-to-batch variability of Dimethocaine.
Caption: Dimethocaine's primary and potential downstream signaling pathways.
References
"challenges in interpreting Dimethocaine research data"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in interpreting research data for Dimethocaine (DMC).
Section 1: Analytical and Detection Challenges
This section addresses common issues related to the analytical detection and quantification of Dimethocaine and its metabolites.
FAQs & Troubleshooting
Q1: My analytical standard for Dimethocaine seems to be degrading. How can I ensure the stability of my standards and samples?
A1: Dimethocaine, like other ester-containing compounds, can be prone to hydrolysis. The stability of Dimethocaine in biological samples such as oral fluid is dependent on storage temperature and the presence of stabilizers.[1][2] For instance, in unbuffered oral fluid, cocaine and 6-monoacetylmorphine (structurally related ester compounds) show significant degradation within days at room temperature.[2]
Troubleshooting Steps:
-
Storage Conditions: Store stock solutions and biological samples at low temperatures. For long-term storage (up to 1 year), -20°C or 4°C is recommended, especially when a stabilizing buffer is used.[1] For reference purposes, storing control samples at -80°C is a common practice.[1]
-
pH Control: Maintain a neutral or slightly acidic pH to minimize ester hydrolysis. The use of buffered solutions, such as citrate buffer, has been shown to increase the stability of related compounds.[2]
-
Solvent Choice: Prepare stock solutions in aprotic solvents like acetonitrile or methanol. For aqueous solutions, use buffers and store frozen.
-
Purity Checks: Regularly check the purity of your standard using chromatographic methods to monitor for the appearance of degradation products, primarily the ester hydrolysis metabolite.
Q2: I am having difficulty achieving a low limit of detection (LOD) for Dimethocaine in urine samples. What can I do to improve sensitivity?
A2: Achieving low LODs in complex biological matrices like urine is challenging due to matrix effects.[3][4] Matrix components can suppress or enhance the analyte signal in mass spectrometry.[4]
Troubleshooting Steps:
-
Sample Preparation: Effective sample clean-up is crucial. Protein precipitation is a simple method, but solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will provide a cleaner extract and reduce matrix effects.[5][6]
-
Chromatography: Optimize your chromatographic method to separate Dimethocaine from co-eluting matrix components. Consider using a smaller particle size column (e.g., UPLC) for better resolution.
-
Mass Spectrometry: Use a highly sensitive mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a QTOF.[6] Optimize the ionization source parameters and select the most intense and specific precursor-product ion transitions for multiple reaction monitoring (MRM).
-
Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects and variations in extraction recovery.
Q3: I am struggling to differentiate Dimethocaine from its isomers and other local anesthetics like procaine in my analysis. How can I ensure specificity?
A3: Differentiating isomers is a common challenge in forensic and analytical toxicology.[7][8][9] While they have the same mass, their structural differences can be exploited for separation and identification.
Troubleshooting Steps:
-
Chromatographic Separation: Isomers can often be separated by optimizing the chromatographic conditions. Experiment with different mobile phase compositions, gradients, and column chemistries. For cocaine and its diastereoisomers, techniques like HPLC are effective.[7][8]
-
Mass Spectrometry: While isomers have the same precursor ion mass, their fragmentation patterns (product ions) in tandem mass spectrometry (MS/MS) can be different and used for identification.[7] High-resolution mass spectrometry can also aid in confirming elemental composition.
-
Reference Standards: It is essential to use certified reference standards for each isomer to confirm retention times and fragmentation patterns.[10]
-
Spectroscopic Methods: For pure substances, techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can unequivocally differentiate diastereoisomers.[7][9]
Section 2: Metabolism and Pharmacokinetics
This section focuses on challenges related to studying the metabolism and pharmacokinetic profile of Dimethocaine.
FAQs & Troubleshooting
Q1: The metabolic profile of Dimethocaine in my in-vivo (rat) study appears very complex. How do I identify the major metabolic pathways?
A1: Dimethocaine undergoes extensive Phase I and Phase II metabolism.[5][6] The main reactions include ester hydrolysis, deethylation, hydroxylation, and N-acetylation.[5][6]
Troubleshooting Steps:
-
Analytical Approach: Use liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect and identify metabolites.[5][6] This technique provides accurate mass measurements, which helps in determining the elemental composition of metabolites.
-
Sample Treatment: To identify conjugated metabolites (Phase II), treat urine samples with enzymes like β-glucuronidase to cleave the conjugates before analysis.[6]
-
In-Vitro Correlation: Correlate your in-vivo findings with in-vitro studies using human liver microsomes or specific cytochrome P450 (P450) and N-acetyltransferase (NAT) enzymes.[11][12] This helps in identifying the specific enzymes responsible for each metabolic step.
Q2: My in-vitro metabolism study with P450 enzymes shows conflicting results for Dimethocaine clearance. How do I interpret the data?
A2: Multiple P450 isoforms are involved in Dimethocaine metabolism, and their relative contributions can vary depending on the specific metabolic pathway.[11][12] P450 3A4 is primarily responsible for deethylation, while P450 2D6, 1A2, and 2C19 are involved in hydroxylation.[12] N-acetylation is catalyzed almost exclusively by the NAT2 isozyme.[11][12]
Troubleshooting Steps:
-
Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for each major metabolic reaction using specific cDNA-expressed P450 and NAT enzymes.[11][12]
-
Relative Activity Factor: Use a relative activity factor approach to calculate the net hepatic clearance for each pathway and the contribution of each P450 isoform.[12][13]
-
Enzyme Inhibition: Use chemical inhibitors specific to different P450 isoforms in human liver microsomes to confirm the involvement of each enzyme.[13]
-
Genetic Polymorphisms: Be aware that genetic variations (polymorphisms) in enzymes like NAT2 and P450s can lead to significant individual differences in metabolism, potentially explaining variability in your results.[11]
Section 3: Pharmacology and Toxicology
This section addresses challenges in interpreting the pharmacological and toxicological effects of Dimethocaine.
Q1: The potency of Dimethocaine in my dopamine transporter (DAT) binding assay seems lower than cocaine, but the functional effect is similar. How is this possible?
A1: Studies have shown that while Dimethocaine's affinity for the dopamine transporter is lower than cocaine's, its potency in inhibiting dopamine uptake is similar.[14][15] This means that a higher concentration of Dimethocaine is needed to occupy the same number of transporters as cocaine to produce a similar effect.[14][15]
Q2: I am designing a study on the potential cardiotoxicity of Dimethocaine. What should I consider?
A2: While cocaine is known to cause cardiotoxicity by blocking sodium channels, there is a lack of published reports on similar effects for Dimethocaine in humans.[14] However, given its structural and functional similarities to cocaine, this is an important area of investigation. Side effects reported from abuse include tachycardia and chest pain.[14]
Experimental Design Considerations:
-
In-Vitro Models: Use in-vitro electrophysiology assays (e.g., patch-clamp) on cardiac sodium channels (Nav1.5) to assess for any blocking activity.
-
Animal Models: In animal studies, monitor cardiovascular parameters like heart rate, blood pressure, and ECG after administering Dimethocaine.
-
Dose-Response: It is crucial to establish a dose-response relationship, as the higher doses of Dimethocaine required to achieve cocaine-like euphoric effects may increase the risk of adverse cardiovascular events.[14]
Quantitative Data Summary
Table 1: Dopamine Transporter (DAT) Inhibition and Binding Affinity
| Compound | IC50 for [3H]dopamine uptake (µM) | Ki for [3H]CFT binding (µM) | Reference |
| Dimethocaine | 1.2 | 1.4 | [16][17] |
| Cocaine | 0.7 | 0.6 | [16] |
Table 2: In-Vitro Metabolism Kinetics of Dimethocaine
| Enzyme | Metabolic Reaction | Km (µM) | Reference |
| P450 Isoforms | Deethylation & Hydroxylation | 3.6 - 220 | [12] |
| NAT2 | N-acetylation | 102 | [11] |
Table 3: Calculated In-Vivo Hepatic Clearance Contribution of P450 Isoforms
| Metabolic Reaction | P450 1A2 | P450 2C19 | P450 2D6 | P450 3A4 | Reference |
| Deethylation | 3% | 1% | <1% | 96% | [12] |
| Hydroxylation | 32% | 5% | 51% | 12% | [12] |
Experimental Protocols
Protocol 1: Identification of Dimethocaine Metabolites in Rat Urine by LC-HRMS
This protocol is based on methodologies described in studies of Dimethocaine metabolism.[5][6]
1. Sample Collection and Preparation: a. Administer Dimethocaine (20 mg/kg) to male Wistar rats.[5] b. Collect urine over a 24-hour period. c. To analyze for both Phase I and Phase II metabolites, split the urine sample into two aliquots. d. Aliquot 1 (Total Metabolites): Perform enzymatic cleavage of conjugates. Adjust pH and add β-glucuronidase/arylsulfatase. Incubate as per enzyme manufacturer's instructions. e. Aliquot 2 (Phase I Metabolites): Proceed without enzymatic cleavage. f. Extraction: Perform solid-phase extraction (SPE) on both aliquots to clean up the samples and concentrate the analytes.[5] Alternatively, use protein precipitation for a faster, though less clean, extraction.[5]
2. LC-HRMS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Run a gradient from low to high percentage of Mobile Phase B to separate metabolites. b. Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., linear ion trap or QTOF).[5][6]
- Acquire data in positive electrospray ionization (ESI) mode.
- Perform full scan MS to detect potential metabolites.
- Perform data-dependent MS/MS to obtain fragmentation spectra for structural elucidation.
3. Data Analysis: a. Extract ion chromatograms for the expected masses of potential metabolites (based on reactions like hydrolysis, deethylation, hydroxylation, N-acetylation, and combinations thereof).[5] b. Compare the fragmentation patterns of suspected metabolites with that of the parent drug to identify the site of modification. c. Confirm the elemental composition using the accurate mass measurements from the HRMS.
Visualizations
Caption: Metabolic pathways of Dimethocaine, including major Phase I and Phase II reactions.
Caption: Workflow for the identification of Dimethocaine metabolites in biological samples.
Caption: Logical relationships between key challenges in Dimethocaine research.
References
- 1. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. Dimethocaine, a synthetic cocaine analogue: studies on its in-vivo metabolism and its detectability in urine by means of a rat model and liquid chromatography-linear ion-trap (high-resolution) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cocaine Diastereoisomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. The Cocaine Diastereoisomers | Semantic Scholar [semanticscholar.org]
- 10. Dimethocaine Hydrochloride | LGC Standards [lgcstandards.com]
- 11. Dimethocaine: Exploring the Metabolic Pathways of a Synthetic Cocaine Derivative_Chemicalbook [chemicalbook.com]
- 12. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 14. Dimethocaine - Wikipedia [en.wikipedia.org]
- 15. Dimethocaine - Wikiwand [wikiwand.com]
- 16. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
"refining purification techniques for Dimethocaine"
Welcome to the technical support center for the refining and purification of Dimethocaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification techniques and to troubleshoot issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Dimethocaine?
A1: The most common and effective methods for purifying Dimethocaine, similar to its analogue cocaine, are recrystallization and acid-base liquid-liquid extraction. Column chromatography can also be employed for separating Dimethocaine from closely related impurities.
Q2: What are the typical impurities found in crude Dimethocaine?
A2: Crude Dimethocaine may contain unreacted starting materials, byproducts from the synthesis, and degradation products. Potential impurities could include precursors used in the synthesis of Dimethocaine, as well as products from the hydrolysis of the ester linkage.
Q3: How can I assess the purity of my Dimethocaine sample?
A3: The purity of a Dimethocaine sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range also indicates high purity.
Q4: What are the optimal storage conditions for purified Dimethocaine?
A4: Purified Dimethocaine hydrochloride should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least two years.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Q5: What is the solubility of Dimethocaine and its hydrochloride salt?
A5: Dimethocaine freebase is soluble in organic solvents and has limited solubility in water.[2] Dimethocaine hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, and has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Dimethocaine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | - The chosen solvent was too good at dissolving Dimethocaine, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of small crystals that were lost during filtration. | - Select a solvent in which Dimethocaine has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily precipitate instead of crystals | - Presence of impurities that lower the melting point.- The solution is supersaturated.- The cooling process is too fast. | - Try a different recrystallization solvent or a solvent pair.- Scratch the inside of the flask with a glass rod to induce crystallization.- Ensure slow cooling. |
| Discolored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Incomplete separation during liquid-liquid extraction | - The pH of the aqueous phase is not optimal for the desired separation.- Insufficient mixing of the two phases.- Formation of an emulsion. | - Adjust the pH of the aqueous phase to be at least 2 pH units above or below the pKa of the amine group of Dimethocaine for efficient partitioning.- Shake the separatory funnel vigorously, ensuring proper mixing.- To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a bed of Celite. |
| Broad peaks or poor separation in chromatography | - Inappropriate stationary or mobile phase.- Column overloading.- Sample contains strongly adsorbing impurities. | - Optimize the chromatographic conditions by trying different solvent systems or columns.- Reduce the amount of sample loaded onto the column.- Pre-treat the sample to remove interfering impurities. |
Experimental Protocols
Below are detailed methodologies for the purification of Dimethocaine. These protocols are based on general principles for the purification of similar amine-containing compounds and should be optimized for your specific experimental conditions.
Protocol 1: Recrystallization of Dimethocaine Hydrochloride
This protocol describes the purification of Dimethocaine hydrochloride by recrystallization.
Materials:
-
Crude Dimethocaine hydrochloride
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude Dimethocaine hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction of Dimethocaine
This protocol describes the purification of Dimethocaine from non-basic impurities using liquid-liquid extraction.
Materials:
-
Crude Dimethocaine
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude Dimethocaine in a suitable organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The Dimethocaine hydrochloride will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean beaker.
-
Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
To the combined aqueous layers, slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), which will precipitate the Dimethocaine freebase.
-
Extract the Dimethocaine freebase back into an organic solvent (e.g., diethyl ether) by adding the solvent to the basic aqueous solution in a separatory funnel and shaking.
-
Separate the organic layer, which now contains the purified Dimethocaine freebase.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the purified Dimethocaine freebase. To obtain the hydrochloride salt, dissolve the freebase in a suitable solvent and add a stoichiometric amount of HCl.
Data Presentation
Table 1: Solubility of Dimethocaine Hydrochloride
| Solvent | Solubility (mg/mL) |
| Ethanol | ~16[1] |
| Dimethyl sulfoxide (DMSO) | ~14[1] |
| Dimethylformamide (DMF) | ~20[1] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~10[1] |
Visualizations
Experimental Workflow for Dimethocaine Purification
Caption: Workflow for Dimethocaine purification techniques.
Signaling Pathway: Dopamine Reuptake Inhibition by Dimethocaine
Caption: Mechanism of Dimethocaine's action on dopamine reuptake.
References
Validation & Comparative
Dimethocaine vs. Cocaine: A Comparative Analysis of Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of dimethocaine and cocaine, focusing on key preclinical indicators of stimulant and reinforcing properties. The information is compiled from peer-reviewed studies to assist researchers in understanding the pharmacological similarities and differences between these two compounds.
Executive Summary
Dimethocaine (DMC), a synthetic local anesthetic, exhibits a behavioral profile remarkably similar to that of cocaine, albeit with lower potency. Both compounds derive their primary stimulant and reinforcing effects from their action as dopamine reuptake inhibitors. Preclinical studies consistently demonstrate that dimethocaine substitutes for cocaine in drug discrimination paradigms, induces locomotor stimulation, and establishes conditioned place preference, confirming its cocaine-like subjective and rewarding effects. However, higher doses of dimethocaine are generally required to elicit responses of a similar magnitude to cocaine.
Neurochemical Mechanism of Action
Both cocaine and dimethocaine exert their psychoactive effects primarily by binding to the dopamine transporter (DAT) in the presynaptic terminal of neurons.[1][2] This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced postsynaptic receptor activation, particularly within the brain's reward circuitry, such as the nucleus accumbens.[2] While both drugs target the DAT, in vitro studies show that dimethocaine has a slightly lower affinity for the transporter compared to cocaine.[1] Despite this, it effectively inhibits dopamine uptake, leading to significant increases in extracellular dopamine levels.[1][3]
Quantitative Behavioral Data
The following tables summarize quantitative data from key preclinical behavioral assays.
Table 1: Locomotor Activity
This assay measures the stimulant effects of a drug by quantifying an animal's movement in a novel environment.
| Compound | Species | Dose Range (mg/kg, IP) | Effect on Locomotor Activity | Reference |
| Dimethocaine | Mouse | 10 - 40 | Significant, dose-dependent increase in locomotor counts. | [Rigon & Takahashi, 1996][2][4] |
| Cocaine | Mouse | 5 - 50 | Marked, dose-dependent increase in locomotor activity.[5] | [Various Studies][5] |
Note: Data for cocaine is representative of typical findings in the literature, as a direct comparison was not available in the cited dimethocaine study.
Table 2: Conditioned Place Preference (CPP)
CPP is a measure of a drug's rewarding properties, assessed by the animal's preference for an environment previously paired with the drug.
| Compound | Species | Dose (mg/kg, IP) | Effect on Time Spent in Drug-Paired Chamber | Reference |
| Dimethocaine | Mouse | 10 - 40 | Significant, dose-dependent increase. | [Rigon & Takahashi, 1996][2][4] |
| Cocaine | Mouse | 5 - 10 | Robust and significant increase.[6] | [Various Studies][6] |
Note: Data for cocaine is representative of typical findings in the literature.
Table 3: Drug Discrimination
This paradigm assesses the subjective effects of a drug. Animals are trained to recognize the effects of a specific drug (e.g., cocaine) and then tested with a novel compound (e.g., dimethocaine) to see if it produces the same subjective cue.
| Compound | Species | Training Drug (Dose, mg/kg) | Result | Reference |
| Dimethocaine | Rat | Cocaine (10) | Fully and dose-dependently substituted for the cocaine cue. | [Graham & Balster, 1993][7] |
| Dimethocaine | Squirrel Monkey | Cocaine (0.3) | Fully and dose-dependently substituted for the cocaine cue. | [Wilcox et al., 1994, cited in[8]] |
Table 4: Intravenous Self-Administration
This assay is considered the gold standard for assessing a drug's reinforcing efficacy, or its potential for abuse.
| Compound | Species | Dose Range (mg/kg/infusion) | Reinforcing Efficacy (Compared to Cocaine) | Reference |
| Dimethocaine | Rhesus Monkey | 0.03 - 1.7 | Potent reinforcer, but less potent than cocaine. Maintained high response rates. | [Wilcox et al., 2005][1] |
| Cocaine | Rhesus Monkey | 0.10 or 0.30 | High reinforcing efficacy (training drug). | [Wilcox et al., 2005][1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of behavioral data.
Conditioned Place Preference (CPP) Protocol (Adapted from Rigon & Takahashi, 1996)
-
Subjects : Male Swiss mice weighing 25-30g.
-
Apparatus : A two-compartment box (32x32x30 cm each). The compartments are differentiated by distinct visual (black vs. white walls) and tactile (grid vs. smooth floor) cues. A guillotine door separates the compartments.
-
Procedure : The protocol consists of three phases:
-
Pre-Conditioning (Day 1) : Each mouse is placed in the apparatus with the door open for a 15-minute habituation session. The time spent in each compartment is recorded to establish baseline preference. An unbiased procedure is used, where the drug is assigned to the initially non-preferred side for half the animals and the preferred side for the other half.
-
Conditioning (Days 2-9) : A biased, 8-day conditioning schedule is employed. On alternate days, mice receive an intraperitoneal (IP) injection of either dimethocaine (10, 20, or 40 mg/kg) or saline. Immediately after injection, they are confined to one compartment for 30 minutes (drug-paired or saline-paired).
-
Test (Day 10) : Mice are placed in the apparatus in a drug-free state with the door open for a 15-minute session. The time spent in each compartment is recorded. A preference score is calculated as the time spent in the drug-paired side on the test day minus the time spent on that same side during the pre-conditioning phase.
-
Drug Discrimination Protocol (Adapted from Graham & Balster, 1993)
-
Subjects : Adult male Sprague-Dawley rats.
-
Apparatus : Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Procedure :
-
Training : Rats are trained to press one lever ("drug lever") after an injection of cocaine (10 mg/kg) and the other lever ("saline lever") after a saline injection to receive a food reward. Training sessions continue until a criterion of at least 80% correct responses on the appropriate lever is met for 8 out of 10 consecutive sessions. Responses are reinforced on a fixed-ratio 20 (FR20) schedule.
-
Substitution Testing : Once discrimination is established, test sessions are conducted. Various doses of a test drug (e.g., dimethocaine) are administered instead of cocaine or saline. The percentage of responses on the cocaine-correct lever is measured. Full substitution is typically defined as >80% of responses on the drug lever, while partial substitution falls between 20-80%.
-
Conclusion
The behavioral data strongly indicate that dimethocaine functions as a cocaine-like psychostimulant. It reliably produces locomotor activation, reward, and subjective effects that are substitutable for cocaine in animal models. The primary difference lies in its potency, with dimethocaine generally requiring higher doses to achieve effects comparable to cocaine. This profile is consistent with its mechanism of action as a dopamine reuptake inhibitor. These findings underscore the utility of dimethocaine as a research tool for studying the neurobiology of stimulant abuse and for the development of potential therapeutic interventions.
References
- 1. In vivo comparison of the reinforcing and dopamine transporter effects of local anesthetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulant activities of dimethocaine in mice: reinforcing and anxiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats | Semantic Scholar [semanticscholar.org]
- 5. Drug Discrimination Assays [bio-protocol.org]
- 6. On the relationship between the dopamine transporter and the reinforcing effects of local anesthetics in rhesus monkeys: practical and theoretical concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
A Comparative Analysis of Dimethocaine and Other Local Anesthetics: Efficacy, Toxicity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dimethocaine and other widely recognized local anesthetics, including Lidocaine, Cocaine, and Procaine. The following sections detail their relative performance based on experimental data, outline the methodologies of key experiments, and visualize critical biological pathways and experimental workflows.
Comparative Efficacy and Potency
The efficacy of local anesthetics is primarily determined by their ability to block nerve impulses, often correlated with their interaction with sodium channels and, in the case of substances like Cocaine and Dimethocaine, their influence on neurotransmitter reuptake.
Dopamine Transporter (DAT) Inhibition
A key aspect of the pharmacological profile of Dimethocaine and Cocaine is their potent inhibition of the dopamine transporter, which contributes to their stimulant and reinforcing effects.
| Anesthetic | IC50 (Dopamine Uptake Inhibition) | Ki ([3H]CFT Binding) | Effect on Dialysate Dopamine |
| Dimethocaine | 1.2 µM[1][2] | 1.4 µM[1][2] | 12-fold increase (at 1 mM)[1][2] |
| Cocaine | 0.7 µM[1][2] | 0.6 µM[1][2] | 12-fold increase (at 0.1 mM)[1][2] |
| Procaine | Partial inhibition (47-70% at 100 µM)[1][2] | Not specified | 6-fold increase (at 10 mM)[1][2] |
| Lidocaine | Partial inhibition (8-30% at 100 µM)[1][2] | Not specified | 30% decrease (at 1 mM)[1][2][3] |
-
IC50: The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the dopamine uptake.
-
Ki: The inhibition constant, representing the affinity of the drug for the dopamine transporter.
-
[3H]CFT Binding: A radioligand binding assay used to measure the affinity of drugs for the dopamine transporter.
Antinociceptive Effects in Animal Models
The analgesic properties of these compounds have been evaluated in various animal models.
| Anesthetic | Abdominal Constriction Test (Effective Doses) | Tail-Flick & Hot Plate Tests |
| Dimethocaine | 5, 10, 20 mg/kg (subcutaneous)[4][5] | Significant inhibition[5] |
| Procaine | 20, 30, 50 mg/kg (subcutaneous)[5] | Weak or inactive[5] |
| Lidocaine | 10, 20, 30 mg/kg (subcutaneous)[5] | Significant inhibition[5] |
Toxicity Profile
The therapeutic utility of a local anesthetic is intrinsically linked to its safety profile.
| Anesthetic | Acute Toxicity in Mice (LD50) | Reported Side Effects in Humans |
| Dimethocaine | 300 mg/kg (0.3 g per kilogram body weight)[4] | Tachycardia, difficulty breathing, chest pain, vasoconstriction, insomnia, paranoia, anxiety[4] |
| Cocaine | 95.1 mg/kg (intraperitoneal)[6] | Similar to Dimethocaine, with a high potential for addiction and cardiotoxicity[4][7] |
| Lidocaine | Not specified | Generally well-tolerated at therapeutic doses; systemic toxicity can lead to CNS and cardiovascular effects[8] |
| Procaine | Not specified | Allergic reactions are more common than with amide anesthetics[4] |
Mechanism of Action
Local anesthetics primarily function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials. However, some, like Dimethocaine and Cocaine, also have significant effects on the central nervous system through their interaction with neurotransmitter transporters.
Primary Local Anesthetic Mechanism
Caption: General mechanism of local anesthetics via sodium channel blockade.
Dopaminergic Pathway Modulation by Dimethocaine and Cocaine
Caption: Inhibition of dopamine reuptake by Dimethocaine and Cocaine.
Experimental Protocols
The data presented in this guide are derived from established experimental paradigms. Below are summaries of the key methodologies.
In Vitro Dopamine Transporter (DAT) Binding Assay
-
Objective: To determine the binding affinity of a compound for the dopamine transporter.
-
Methodology:
-
Preparation of Synaptosomes: Striatal tissue from rats is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
-
Incubation: Synaptosomes are incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [3H]CFT).
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., Dimethocaine, Cocaine).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the synaptosomes is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the Ki value, which reflects the binding affinity of the test compound.
-
In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure the extracellular levels of dopamine in the brain of a living animal in response to drug administration.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.
-
Drug Administration: The test compound is administered, and dialysate samples continue to be collected.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Acetic Acid-Induced Abdominal Constriction (Writhing) Test
-
Objective: To assess the peripheral analgesic activity of a compound.
-
Methodology:
-
Animal Model: Mice are used for this assay.
-
Drug Administration: The test compound (e.g., Dimethocaine, Lidocaine, Procaine) is administered subcutaneously at various doses.
-
Induction of Nociception: After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions).
-
Observation: The number of writhes is counted for a specific period.
-
Data Analysis: The antinociceptive effect is expressed as the percentage of inhibition of writhing compared to a control group that received a vehicle.
-
Caption: Workflow for the comparative analysis of local anesthetics.
Pharmacokinetics and Metabolism
Dimethocaine is primarily metabolized through N-acetylation, N-deethylation, and hydroxylation.[9] The main phase I reactions involve cytochrome P450 enzymes, while N-acetylation is catalyzed by N-acetyltransferase 2 (NAT2).[9] In contrast, ester-type anesthetics like Procaine are rapidly hydrolyzed in the plasma by pseudocholinesterase, while amide-type anesthetics like Lidocaine undergo hepatic metabolism. The differences in metabolic pathways significantly influence the duration of action and potential for systemic toxicity.
Conclusion
Dimethocaine exhibits a pharmacological profile with characteristics of both a local anesthetic and a central nervous system stimulant. Its potency as a dopamine reuptake inhibitor is comparable to that of Cocaine, though slightly less potent.[1] This dual action distinguishes it from traditional local anesthetics like Lidocaine and Procaine, which have minimal effects on dopamine transport.[1][2] While Dimethocaine demonstrates antinociceptive effects, its stimulant properties and associated side effects, which are similar to those of Cocaine, raise significant safety concerns.[4] The data suggest that the cocaine-like actions of Dimethocaine are a direct result of its inhibition of dopamine uptake.[1] For drug development professionals, these findings underscore the importance of screening for dopamine transporter activity when developing new local anesthetics to avoid unintended psychoactive effects. Lidocaine remains a safer and more widely used alternative in clinical practice due to its lack of addictive properties and lower risk of systemic toxicity when used appropriately.[7]
References
- 1. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 3. Cocaine-like discriminative stimulus effects of procaine, dimethocaine and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethocaine - Wikipedia [en.wikipedia.org]
- 5. The effects of systemic procaine, lidocaine and dimethocaine on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern [mdpi.com]
- 7. virtuerecoverycenter.com [virtuerecoverycenter.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethocaine's Interaction with Drug Screening Immunoassays: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel psychoactive substances in standard immunoassays is critical for accurate toxicological screening and the development of specific detection methods. This guide provides a comparative overview of the cross-reactivity of dimethocaine, a synthetic local anesthetic and cocaine analog, in three common immunoassay platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Kinetic Interaction of Microparticles in Solution (KIMS), and Cloned Enzyme Donor Immunoassay (CEDIA).
Dimethocaine's structural similarity to cocaine raises the potential for cross-reactivity in immunoassays designed to detect cocaine and its metabolites, primarily benzoylecgonine. This guide synthesizes available experimental data to clarify the performance of these immunoassays in the presence of dimethocaine and provides detailed experimental protocols for context.
Comparative Analysis of Dimethocaine Cross-Reactivity
The extent to which dimethocaine interferes with immunoassays for cocaine metabolite detection varies across different platforms. The following table summarizes the available data on the cross-reactivity of dimethocaine.
| Immunoassay Platform | Target Analyte | Dimethocaine Cross-Reactivity | Notes |
| CEDIA | Benzoylecgonine | No significant cross-reactivity | Tested at concentrations of 100 and 1000 ng/mL. |
| ELISA | Benzoylecgonine | Data not available in reviewed literature | N/A |
| KIMS | Benzoylecgonine | Data not available in reviewed literature | N/A |
Key Findings:
Current research indicates that the Cloned Enzyme Donor Immunoassay (CEDIA) for cocaine metabolites exhibits no significant cross-reactivity with dimethocaine at concentrations up to 1000 ng/mL. This suggests a high degree of specificity of the CEDIA platform for the target analyte, benzoylecgonine, and a low likelihood of false-positive results due to the presence of dimethocaine.
For Enzyme-Linked Immunosorbent Assay (ELISA) and Kinetic Interaction of Microparticles in Solution (KIMS) , there is a notable absence of published studies specifically investigating the cross-reactivity of dimethocaine. While these assays are widely used for drugs of abuse screening, their performance with respect to dimethocaine has not been documented in the reviewed scientific literature. Therefore, the potential for false-positive results in ELISA and KIMS assays due to dimethocaine remains undetermined.
Experimental Methodologies
To provide a comprehensive understanding of how these immunoassays function, this section details the typical experimental protocols for the detection of cocaine metabolites.
Cloned Enzyme Donor Immunoassay (CEDIA) Protocol
The CEDIA cocaine assay utilizes recombinant DNA technology to produce a homogeneous enzyme immunoassay system.
Principle: The assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme is genetically engineered into two inactive fragments, the Enzyme Acceptor (EA) and the Enzyme Donor (ED). In the absence of the drug from the sample, the antibody binds to the drug-ED conjugate, preventing its reassociation with the EA, thus forming no active enzyme. If the drug is present in the sample, it binds to the antibody, allowing the ED and EA fragments to reassociate and form an active enzyme, which then metabolizes a substrate to produce a measurable color change.
Typical Procedure:
-
A urine sample is mixed with the antibody reagent (R1), which contains monoclonal antibodies to benzoylecgonine.
-
The enzyme donor reagent (R2), containing the benzoylecgonine-labeled enzyme donor, is added to the mixture.
-
The reaction mixture is incubated, during which the drug in the sample and the drug-ED conjugate compete for antibody binding sites.
-
A substrate for the enzyme is introduced, and the rate of substrate conversion is measured spectrophotometrically.
-
The enzyme activity is directly proportional to the concentration of the drug in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Principle: A competitive ELISA is typically used for drug screening. In this format, a known amount of enzyme-conjugated drug is in competition with the drug in the sample for binding to a limited number of specific antibodies coated on a microplate well. After an incubation period, the unbound components are washed away. A substrate is then added, and the enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
Typical Procedure:
-
Standards, controls, and unknown samples are pipetted into the wells of a microplate pre-coated with antibodies specific to benzoylecgonine.
-
An enzyme-conjugated benzoylecgonine is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove any unbound antigen and enzyme conjugate.
-
A chromogenic substrate is added to each well.
-
The plate is incubated to allow for color development.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read using a microplate reader at a specific wavelength.
Kinetic Interaction of Microparticles in Solution (KIMS)
Principle: The KIMS assay is a homogeneous immunoassay that uses microparticles as a key component. In a typical competitive KIMS assay for drug detection, the drug in the sample competes with a drug derivative coated on microparticles for binding to a limited amount of specific antibody. The aggregation of the microparticles, which is modulated by the presence of the drug in the sample, is measured by changes in light transmission.
A detailed, specific experimental protocol for a KIMS cocaine metabolite assay was not available in the reviewed literature.
Visualizing Immunoassay Workflows
To further clarify the principles behind these immunoassays, the following diagrams illustrate their respective workflows.
Reproducibility of Dimethocaine Addiction Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethocaine (DMC), a synthetic analogue of cocaine, has emerged as a substance of abuse, valued for its stimulant and euphoric effects. Understanding its addictive potential is crucial for public health and the development of potential therapeutic interventions. Animal models of addiction are indispensable tools in this endeavor, providing insights into the neurobiological mechanisms underlying the reinforcing and rewarding properties of psychoactive substances. This guide provides a comparative overview of the key preclinical models used to assess addiction-like behaviors, with a specific focus on the available data for dimethocaine. Due to the limited research on dimethocaine, this guide will also draw comparisons with cocaine, a structurally and mechanistically similar psychostimulant, to infer the potential reproducibility and outcomes of these models for dimethocaine.
The primary challenge in assessing the reproducibility of dimethocaine addiction models is the sparse published literature. While foundational studies have established its effects in some behavioral paradigms, a robust body of independent replications is currently lacking. This guide, therefore, summarizes the existing data and provides standardized protocols to facilitate future research and enhance the reproducibility of findings in this area.
Comparative Analysis of Addiction Models
The addictive properties of a substance are typically evaluated using a battery of behavioral assays in laboratory animals. The three most common and well-validated models are locomotor sensitization, conditioned place preference (CPP), and intravenous self-administration (IVSA). Each model assesses a different facet of addiction-like behavior.
Data Summary
The following table summarizes the available quantitative data for dimethocaine in locomotor activity and conditioned place preference models, with cocaine data provided for comparison. The lack of published intravenous self-administration studies for dimethocaine is a significant gap in the literature.
| Behavioral Model | Drug | Species/Strain | Dose Range (mg/kg, IP) | Key Findings | Reference |
| Locomotor Activity | Dimethocaine | Mice (Swiss) | 10 - 40 | Dose-dependent increase in locomotor activity. Significant hyperactivity observed at 20 and 40 mg/kg. | Rigon & Takahashi, 1996[1] |
| Cocaine | Mice (C57BL/6J) | 5 - 20 | Dose-dependent increase in locomotor activity. | (General knowledge) | |
| Conditioned Place Preference (CPP) | Dimethocaine | Mice (Swiss) | 10 - 40 | Significant place preference induced at 20 and 40 mg/kg, indicating rewarding effects. | Rigon & Takahashi, 1996[1] |
| Cocaine | Mice (C57BL/6J) | 5 - 20 | Robust conditioned place preference. | (General knowledge) | |
| Intravenous Self-Administration (IVSA) | Dimethocaine | - | - | No published data available. | - |
| Cocaine | Rats (Sprague-Dawley) | 0.25 - 1.5 (per infusion) | Readily self-administered, demonstrating reinforcing properties. | (General knowledge) |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility of findings. Below are representative protocols for the three key addiction models, based on established methodologies for psychostimulants like cocaine, which can be adapted for studying dimethocaine.
Locomotor Sensitization
Objective: To assess the development of behavioral sensitization, a phenomenon characterized by an augmented locomotor response to a drug after repeated administration. This is thought to model the neuroadaptations that contribute to drug craving and relapse.
Methodology:
-
Animals: Male Swiss Webster mice (25-30 g).
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software to measure locomotor activity (distance traveled, rearing frequency, etc.).
-
Habituation: Allow mice to habituate to the testing room for at least 1 hour before each session. On day 1, place each mouse in the open-field arena for 30 minutes to assess baseline locomotor activity.
-
Drug Administration:
-
Sensitization Phase (Days 2-6): Administer dimethocaine (e.g., 10, 20, or 40 mg/kg, intraperitoneally - IP) or saline (vehicle control) once daily. Immediately after injection, place the mouse in the open-field arena and record locomotor activity for 60 minutes.
-
Withdrawal Phase (Days 7-13): No injections are given. Mice remain in their home cages.
-
Challenge Day (Day 14): Administer a challenge dose of dimethocaine (e.g., 20 mg/kg, IP) to all groups (including the saline control group) and record locomotor activity for 60 minutes.
-
-
Data Analysis: Compare the locomotor response to the challenge dose of dimethocaine in the group that previously received dimethocaine with the group that previously received saline. A significantly greater locomotor response in the dimethocaine-pretreated group indicates sensitization.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.
Methodology:
-
Animals: Male Swiss Webster mice (25-30 g).
-
Apparatus: A three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues, e.g., wall color and floor texture) and a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, administer dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) and confine the mouse to one of the conditioning chambers for 30 minutes. On the other days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.
-
Test Day (Day 10): Place the mouse in the central chamber and allow free access to all three chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference.
Intravenous Self-Administration (IVSA)
Objective: To directly measure the reinforcing effects of a drug by determining if an animal will perform an operant response (e.g., lever press) to receive a drug infusion. This is considered the gold standard for assessing abuse liability.
Methodology:
-
Animals: Male Sprague-Dawley rats (300-350 g).
-
Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein. Allow at least 5-7 days for recovery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug delivery, and a cue light above the active lever.
-
Acquisition Phase:
-
Train rats to press a designated "active" lever to receive an intravenous infusion of dimethocaine (dose to be determined empirically, likely in the range of 0.1-1.0 mg/kg/infusion). Each infusion is paired with a brief presentation of a cue light.
-
Presses on the "inactive" lever have no programmed consequences.
-
Sessions are typically 2 hours per day. Acquisition is generally considered stable when the number of infusions per session does not vary by more than 20% for three consecutive days.
-
-
Dose-Response Curve: Once stable responding is established, the dose of dimethocaine per infusion can be varied across sessions to determine the dose-response relationship.
-
Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.
Visualizations
Dopaminergic Signaling Pathway in the Nucleus Accumbens
Dimethocaine, like cocaine, is a dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine in key brain regions of the reward pathway, such as the nucleus accumbens. This enhanced dopaminergic neurotransmission is believed to mediate the reinforcing and rewarding effects of the drug.
Caption: Dimethocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Experimental Workflow for Conditioned Place Preference
The following diagram illustrates the typical workflow for a CPP experiment to assess the rewarding effects of a substance like dimethocaine.
Caption: A typical timeline for a conditioned place preference experiment.
Comparison of Addiction Models
This diagram provides a logical comparison of the three primary behavioral models for studying drug addiction, highlighting their respective strengths and weaknesses.
Caption: Strengths and weaknesses of common addiction models.
Conclusion and Future Directions
The available evidence suggests that dimethocaine produces locomotor-stimulating and rewarding effects in mice, consistent with its action as a dopamine reuptake inhibitor. The study by Rigon and Takahashi (1996) provides a foundational dataset for these models.[1] However, to establish the reproducibility of these findings, further independent research is essential. The lack of published data on dimethocaine self-administration represents a critical knowledge gap that needs to be addressed to fully characterize its abuse liability.
For researchers venturing into the study of dimethocaine's addictive potential, adherence to standardized and detailed protocols, such as those outlined in this guide, is paramount. This will not only contribute to a more robust and reproducible body of evidence but also facilitate meaningful comparisons across studies. Future research should prioritize:
-
Replication Studies: Independent replication of the locomotor sensitization and CPP findings for dimethocaine in different laboratories and, potentially, in different rodent strains.
-
Self-Administration Studies: Initiation and characterization of dimethocaine's reinforcing properties using intravenous self-administration paradigms.
-
Neurochemical and Molecular Studies: Investigation of the specific neurochemical changes and molecular pathways underlying dimethocaine-induced addiction-like behaviors.
By systematically addressing these areas, the scientific community can build a comprehensive and reproducible understanding of the addiction potential of dimethocaine, which is crucial for informing public health policies and developing effective treatment strategies.
References
A Comparative Analysis of the Reinforcing Properties of Dimethocaine and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing properties of dimethocaine and cocaine, two psychostimulants known for their abuse potential. By examining their neurochemical mechanisms, and behavioral effects, and drawing on supporting experimental data, this document aims to offer a comprehensive resource for the scientific community.
At a Glance: Dimethocaine vs. Cocaine
Dimethocaine, a synthetic analogue of cocaine, exhibits a pharmacological profile that closely mirrors its well-known counterpart. Both compounds exert their primary reinforcing effects by inhibiting the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in key brain regions associated with reward and motivation.[1] While structurally distinct, the functional similarities between dimethocaine and cocaine result in comparable behavioral effects, including stimulant, and reinforcing actions. However, subtle differences in their potency and efficacy at the DAT contribute to variations in their overall reinforcing strength.
Quantitative Analysis: A Side-by-Side Comparison
The following table summarizes key quantitative data from in vitro and in vivo studies, providing a direct comparison of the neurochemical and behavioral properties of dimethocaine and cocaine.
| Parameter | Dimethocaine | Cocaine | Species/Assay | Key Findings |
| DAT Binding Affinity (Ki) | 1.4 µM | 0.6 µM | Rat Striatum | Cocaine has a higher affinity for the dopamine transporter.[1] |
| Dopamine Uptake Inhibition (IC50) | 1.2 µM | 0.7 µM | Rat Striatum | Cocaine is more potent at inhibiting dopamine reuptake.[1] |
| In Vivo Dopamine Efflux | ~12-fold increase (at 1 mM) | ~12-fold increase (at 0.1 mM) | Rat Striata (Microdialysis) | Both drugs produce similar maximal increases in dopamine, but cocaine is more potent.[1] |
| DAT Occupancy (Self-Administration) | 66-82% | 65-76% | Rhesus Monkey (PET) | Doses that maintain maximum self-administration rates result in similar DAT occupancy.[2] |
| Self-Administration | Maintained | Maintained | Rhesus Monkeys | Dimethocaine is a potent reinforcer, with higher response rates compared to procaine.[2] |
Delving into the Experimental Evidence
A deeper understanding of the reinforcing properties of these compounds is derived from specific behavioral paradigms. Below are detailed methodologies for two of the most common experimental setups used to assess reinforcing effects.
Experimental Protocol 1: Intravenous Self-Administration
The intravenous self-administration paradigm is a gold-standard method for evaluating the reinforcing efficacy of a drug.
Objective: To determine if a drug will be voluntarily self-administered by an animal, indicating its reinforcing properties, and to quantify the motivation to take the drug using a progressive-ratio schedule of reinforcement.
Methodology:
-
Animal Subjects: Typically, male Wistar rats or rhesus monkeys are used.
-
Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein, which is connected to an external port.
-
Apparatus: The animals are placed in operant conditioning chambers equipped with two levers (or other response mechanisms). One lever is designated as "active" and the other as "inactive." The chamber is connected to an infusion pump that delivers the drug solution.
-
Acquisition Phase (Fixed-Ratio Schedule):
-
Initially, animals are trained on a fixed-ratio 1 (FR1) schedule, where each press of the active lever results in a single intravenous infusion of the drug (e.g., cocaine at 0.75 mg/kg/infusion).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Training sessions typically last for 2 hours daily.
-
-
Motivation Testing (Progressive-Ratio Schedule):
-
Once a stable pattern of self-administration is established, the schedule of reinforcement is switched to a progressive-ratio (PR) schedule.
-
In a PR schedule, the number of lever presses required to receive a single infusion increases progressively after each infusion is earned (e.g., 1, 2, 4, 6, 9, 12, etc.).
-
The "breakpoint" is the highest number of responses an animal will make to receive a single infusion before responding ceases for a predetermined period (e.g., one hour). The breakpoint serves as a measure of the drug's reinforcing efficacy; a higher breakpoint indicates a stronger motivation to obtain the drug.
-
-
Data Analysis: The number of infusions earned, active and inactive lever presses, and the breakpoint are recorded and analyzed to compare the reinforcing strength of different drugs or doses.
Experimental Protocol 2: Conditioned Place Preference (CPP)
The conditioned place preference paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been associated with the drug's effects.
Objective: To determine if a drug produces a rewarding or aversive state by measuring the animal's preference for a drug-paired environment.
Methodology:
-
Apparatus: A two- or three-compartment chamber is used. The compartments are designed to be distinct from one another, with different visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.
-
Pre-Conditioning Phase (Baseline Preference):
-
On the first day, the animal is allowed to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes).
-
The time spent in each compartment is recorded to establish any initial, unconditioned preference for one environment over the other.
-
-
Conditioning Phase:
-
This phase typically consists of several conditioning sessions over multiple days.
-
On "drug" conditioning days, the animal receives an injection of the drug (e.g., dimethocaine, 10-40 mg/kg, IP) and is immediately confined to one of the compartments (the "drug-paired" compartment) for a set duration (e.g., 30 minutes).
-
On "saline" conditioning days, the animal receives a saline injection and is confined to the other compartment (the "saline-paired" compartment) for the same duration.
-
The assignment of the drug-paired compartment is counterbalanced across subjects to avoid biased results.
-
-
Test Phase (Post-Conditioning):
-
On the test day, the animal is placed back into the apparatus in a drug-free state, with free access to all compartments.
-
The time spent in each compartment is recorded for a set period.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties and has produced a conditioned place preference.
The Underlying Neurochemical Pathway: Dopamine Transporter Inhibition
The primary mechanism of action for both dimethocaine and cocaine is the inhibition of the dopamine transporter. This action disrupts the normal reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors. This process is central to the reinforcing and addictive properties of these substances.
References
Dimethocaine's Affinity for the Dopamine Transporter: A Comparative Analysis
A comprehensive guide for researchers confirming the binding affinity of Dimethocaine to the Dopamine Transporter (DAT), with a comparative analysis against Cocaine and GBR-12909.
This guide provides a detailed comparison of the binding affinity of Dimethocaine to the Dopamine Transporter (DAT), benchmarked against the well-characterized DAT inhibitors Cocaine and GBR-12909. The data presented is supported by established experimental protocols, offering a clear framework for researchers in neuropharmacology and drug development.
Comparative Binding Affinity at the Dopamine Transporter
The binding affinity of a compound to the DAT is a critical measure of its potency as a dopamine reuptake inhibitor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.
| Compound | Binding Affinity (Ki) | Inhibition of Dopamine Uptake (IC50) |
| Dimethocaine | 1.4 µM[1] | 1.2 µM[1] |
| Cocaine | 0.6 µM[1] | 0.7 µM[1] |
| GBR-12909 | 1 nM[2] | Not explicitly stated in the search results |
Note: The provided Ki and IC50 values for Dimethocaine and Cocaine were determined using [3H]CFT binding and [3H]dopamine uptake assays, respectively[1]. The Ki for GBR-12909 is for the inhibition of striatal dopamine uptake[2].
Dimethocaine, a synthetic analogue of cocaine, demonstrates a notable affinity for the dopamine transporter, though it is slightly less potent than cocaine itself[1][3]. In contrast, GBR-12909, a selective DAT inhibitor, exhibits a significantly higher affinity[2][4][5].
Experimental Protocols
The determination of binding affinity to the DAT is predominantly achieved through radioligand binding assays. These experiments are crucial for quantifying the interaction between a compound and the transporter protein.
Radioligand Binding Assay for DAT
This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., Dimethocaine) to the DAT using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Biological Sample: Rat brain striatal tissue, which is rich in DAT expression[6]. Alternatively, cell lines stably or transiently expressing DAT can be used[7].
-
Radioligand: A tritiated DAT ligand such as [3H]WIN 35,428 or [3H]CFT is commonly used[1][6][8].
-
Test Compound: Dimethocaine, Cocaine, or GBR-12909 at various concentrations.
-
Displacer: A high concentration of a known DAT inhibitor (e.g., 100 µM cocaine) to determine non-specific binding[6].
-
Buffers: Sucrose phosphate buffer or similar physiological buffers[6].
-
Instrumentation: Scintillation counter for detecting radioactivity.
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer to a specific concentration (e.g., 10 mg/mL original wet weight)[6].
-
Assay Setup: In assay tubes, combine the prepared tissue, a fixed concentration of the radioligand (e.g., 0.5 nM [3H]WIN 35,428), and varying concentrations of the test compound[6].
-
Incubation: Incubate the tubes for a specified period (e.g., 120 minutes) on ice to allow the binding to reach equilibrium[6].
-
Determination of Non-specific Binding: In a separate set of tubes, add a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine) in place of the test compound to saturate all specific binding sites. The remaining radioactivity measured in these tubes represents non-specific binding[6].
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a compound to the Dopamine Transporter.
Caption: Workflow of a competitive radioligand binding assay for DAT.
References
- 1. Dimethocaine Hydrochloride: A Synthetic Cocaine Analogue_Chemicalbook [chemicalbook.com]
- 2. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 3. Dimethocaine - Wikipedia [en.wikipedia.org]
- 4. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Independent Verification of Dimethocaine's Anesthetic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the local anesthetic effects of Dimethocaine against two well-established alternatives: Lidocaine and Procaine. The information presented is based on available experimental data to assist in the independent verification of Dimethocaine's anesthetic properties.
Comparative Anesthetic Potency and Duration
Quantitative data from preclinical studies are summarized below to compare the anesthetic efficacy of Dimethocaine, Lidocaine, and Procaine. The primary methods for assessing local anesthetic action in these studies include the abdominal constriction test and the tail-flick test in mice.
| Compound | Test | Dosing (Subcutaneous) | Response |
| Dimethocaine | Abdominal Constriction | 5, 10, or 20 mg/kg | Dose-dependent antinociceptive responses[1] |
| Lidocaine | Abdominal Constriction | 10, 20, or 30 mg/kg | Dose-dependent antinociceptive responses[1] |
| Procaine | Abdominal Constriction | 20, 30, or 50 mg/kg | Reduced response to noxious chemical stimuli[1] |
| Lidocaine | Tail-Flick | 1% solution (20 µL) | Duration of sensory block: 20 +/- 10 min[2] |
| Procaine | Tail-Flick | 1% solution (20 µL) | Duration of sensory block: 2 +/- 4 min[2] |
It is important to note that while both Dimethocaine and Lidocaine demonstrated dose-dependent effects in the abdominal constriction test, the study did not provide a direct statistical comparison of potency (e.g., ED50 values) between the two compounds.[1] In the tail-flick test, Lidocaine exhibited a significantly longer duration of action compared to Procaine at the same concentration.[2]
Mechanism of Action: Sodium Channel Blockade
Local anesthetics, including Dimethocaine, Lidocaine, and Procaine, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, these compounds produce a transient and reversible loss of sensation in the localized area of application.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Dimethocaine's anesthetic effects.
Abdominal Constriction Test (Writhing Test)
This assay is used to evaluate the antinociceptive (pain-relieving) effects of a substance by observing the reduction in abdominal constrictions induced by a chemical irritant.
Procedure:
-
Animal Model: Male mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the testing environment.
-
Drug Administration: The test compound (Dimethocaine, Lidocaine, or Procaine) or a vehicle control is administered, typically via subcutaneous injection, at varying doses.[1]
-
Irritant Injection: After a predetermined latency period (e.g., 15-30 minutes), a chemical irritant, such as acetic acid, is injected intraperitoneally to induce abdominal constrictions.
-
Observation: The number of abdominal constrictions (writhes) is counted for a specific period (e.g., 10-20 minutes) following the irritant injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group.
Tail-Flick Test
This method assesses the spinal analgesic effects of a substance by measuring the latency of a mouse to withdraw its tail from a noxious heat source.
Procedure:
-
Animal Model: Male mice are commonly used.
-
Baseline Latency: The baseline tail-flick latency is determined by exposing the distal portion of the tail to a focused beam of radiant heat. The time taken for the mouse to flick its tail is recorded. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The local anesthetic is injected subcutaneously at the base of the tail.[2]
-
Testing: The tail-flick latency is measured at predetermined intervals after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The duration of the anesthetic block is the time taken for the latency to return to baseline levels.[2]
Conclusion
The available preclinical data indicate that Dimethocaine possesses local anesthetic properties, demonstrating dose-dependent antinociceptive effects in the abdominal constriction test.[1] While a direct comparison of potency with Lidocaine and Procaine from a single comprehensive study is not available, the existing evidence suggests its activity falls within the range of these established local anesthetics. Further research with head-to-head comparative studies employing standardized models and multiple endpoints is warranted to fully elucidate the relative potency, onset, and duration of action of Dimethocaine in relation to clinically used local anesthetics.
References
Safety Operating Guide
Proper Disposal of C16H26Ino2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe disposal of C16H26Ino2, an organoindium compound. Given the absence of a specific Safety Data Sheet (SDS) for this chemical formula, this document outlines a cautious approach based on the known hazards of indium compounds, organometallics, and general best practices for hazardous waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal:
-
Waste Characterization and Classification :
-
Treat this compound as a hazardous waste. Due to its composition, it falls under the category of organometallic compounds, which are often reactive and toxic. Indium compounds have shown potential for organ damage in animal studies.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Containerization :
-
Use a dedicated, properly labeled, and chemically compatible waste container. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
For liquid waste solutions containing this compound, use a container made of a material that will not react with the solvent or the compound.
-
For solid waste, such as contaminated lab supplies (e.g., gloves, weighing paper), collect it in a clearly marked, sealed bag or container.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: this compound.
-
List all constituents of the waste, including any solvents and their approximate concentrations.
-
Indicate the potential hazards (e.g., "Toxic," "Handle with Care").
-
Include the date when the waste was first added to the container and the name of the responsible researcher or lab group.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and has secondary containment to capture any potential leaks.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.
-
-
Disposal Request and Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste as detailed on the label.
-
Follow their specific instructions for preparing the waste for transport.
-
Crucially, never dispose of this compound down the drain or in the regular trash. [1] Improper disposal can lead to environmental contamination and regulatory violations.
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing :
-
Rinse the empty container three times with a suitable solvent that can dissolve any remaining residue of the compound.
-
Collect all rinsate as hazardous waste and add it to the appropriate liquid waste container for this compound.
-
-
Final Disposal :
-
Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste. However, it is imperative to deface or remove the original label to prevent any confusion.
-
Always confirm your institution's specific policies for the disposal of decontaminated chemical containers.
-
Quantitative Data Summary
As no specific quantitative disposal limits for this compound are available, general regulatory thresholds for hazardous waste containing heavy metals and organic compounds should be considered as a conservative measure. The following table provides illustrative examples of such limits, which can vary by jurisdiction. Always consult your local regulations and EHS department for specific values.
| Parameter | Typical Regulatory Threshold (Illustrative) | Notes |
| Indium Content | Varies by jurisdiction | While indium is not as heavily regulated as some other heavy metals, it is prudent to manage it as a hazardous waste. Scrap indium metal may have reclamation value.[2][3] |
| Organic Constituents | Varies by compound and jurisdiction | The organic portion of the molecule dictates its reactivity and potential for generating hazardous byproducts. Organometallic compounds should be handled with caution. |
| pH of Aqueous Waste | Typically between 5.5 and 9.0 | If the compound is in an aqueous solution, the pH must be within a neutral range for many disposal pathways. However, neutralization should only be performed if it is a recognized and safe procedure for this specific compound and with EHS approval, as it can generate heat or hazardous fumes. |
| Flash Point | < 60°C (140°F) for ignitable waste | If the compound is dissolved in a flammable solvent, the waste may be classified as ignitable. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Comprehensive Safety Protocol: Handling the Novel Compound C16H26Ino2
Disclaimer: The chemical formula C16H26Ino2 does not correspond to a readily identifiable, common chemical substance. The presence of Indium (In) in this context is highly unusual. Therefore, this document provides a procedural framework for handling a novel or uncharacterized chemical, assuming it to be hazardous until sufficient data proves otherwise.[1] This protocol is intended for researchers, scientists, and drug development professionals.
Pre-Operational Hazard Assessment
Before handling the compound, a thorough risk assessment is mandatory. The Principal Investigator is responsible for determining and communicating the potential hazards.[1] If the hazards are unknown, the substance must be treated as a "Particularly Hazardous Substance," implying it could be a carcinogen, mutagen, highly acute toxin, or reproductive toxicant.[1]
Logical Workflow for Hazard Assessment:
Caption: Risk assessment workflow for a novel chemical.
Personal Protective Equipment (PPE) Protocol
A conservative approach to PPE is required. The following table outlines the minimum required PPE for various laboratory operations involving this compound. All PPE should be donned before entering the designated work area and doffed before exiting.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 certified safety glasses with side shields.[2] | Chemical-resistant gloves (Nitrile minimum).[2][3] | Full-button lab coat.[2] | Not typically required if containers are sealed. |
| Weighing (Solid) | Chemical splash goggles.[4] | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant lab coat or gown. | Required if not in a ventilated enclosure. Consult safety officer for respirator fit-testing.[3][5] |
| Solution Preparation | Chemical splash goggles and face shield.[5][6] | Chemical-resistant gloves (consult manufacturer's guide for solvent compatibility).[5] | Chemical-resistant apron over lab coat.[3] | Mandatory use of a certified chemical fume hood.[7] |
| Synthesis/Reaction | Chemical splash goggles and face shield.[5][6] | Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile).[5] | Fire-resistant lab coat; chemical-resistant apron.[6] | Mandatory use of a certified chemical fume hood.[7] |
PPE Selection and Use Workflow:
Caption: Procedural workflow for PPE selection and use.
Operational and Handling Plan
All work with this compound must be conducted within a Designated Area, clearly marked with warning signs.[8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Prepare a designated waste container for this compound-contaminated materials.
-
Locate the nearest emergency eyewash station and safety shower.
-
-
Handling:
-
Always handle the compound inside a chemical fume hood to minimize inhalation exposure.[7]
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste.[8][9]
-
When handling, always wear the appropriate PPE as specified in the table above.
-
Keep containers tightly closed when not in use.[10]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]
-
Spill: Treat any spill as a major event. Evacuate the immediate area and notify the supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.[7]
-
Disposal Plan
Improper disposal of hazardous chemicals is illegal and dangerous.[8] All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Acutely Toxic," "Flammable").
-
Containers: Use sealed, leak-proof containers for all waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, lined container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, compatible, and shatter-resistant waste container.
-
Sharps: Contaminated needles, scalpels, or glassware must be disposed of in a designated sharps container.
-
Chemical Waste Disposal Workflow:
Caption: Workflow for the safe disposal of hazardous chemical waste.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.arizona.edu [research.arizona.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. twu.edu [twu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
